Galanin Receptor Ligand M35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[2-[2-[[2-[[1-[[1-[2-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Galanin Receptor Ligand M35: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide galanin, through its interaction with its G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a multitude of physiological and pathological processes. The development of specific ligands for these receptors is paramount for elucidating their individual functions and for therapeutic targeting. M35, a chimeric peptide ligand, has emerged as a significant tool in galanin research. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of M35, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction: The Discovery of a Chimeric Ligand
M35 is a chemically synthesized chimeric peptide that combines the N-terminal fragment of galanin with a portion of bradykinin. Specifically, it consists of galanin(1-13) linked to bradykinin(2-9) amide[1][2][3][4]. This strategic fusion was designed to create a high-affinity ligand for galanin receptors with modified functional activity. The N-terminal portion of galanin is known to be critical for receptor binding, while the bradykinin fragment was incorporated to modulate the peptide's properties, leading to its characteristic dual agonist/antagonist profile[1].
Synthesis of M35
The synthesis of M35 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides of defined sequence.
Synthesis Protocol:
A standard Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis strategy is employed.
-
Resin Selection and Loading: A Rink amide resin is typically used to generate the C-terminal amide of the final peptide. The first amino acid, Fmoc-Arg(Pbf)-OH, is loaded onto the resin.
-
Peptide Chain Elongation: The synthesis proceeds by sequential cycles of deprotection and coupling.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the deprotected resin to form a new peptide bond. This cycle is repeated for each amino acid in the M35 sequence: Gly-Trp(Boc)-Thr(tBu)-Leu-Asn(Trt)-Ser(tBu)-Ala-Gly-Tyr(tBu)-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser(tBu)-Pro-Phe-Arg(Pbf)-NH2. Side-chain protecting groups (indicated in parentheses) are used for trifunctional amino acids to prevent side reactions.
-
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final M35 peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Pharmacological Characterization of M35
M35 exhibits a complex pharmacological profile, acting as a high-affinity ligand at galanin receptors with a notable dual agonist and antagonist character depending on the concentration and cellular context[3][5].
Quantitative Data
| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |
| Kd | Galanin Receptor (non-specified) | 0.1 nM | - | [5][6] |
| Ki | Human GalR1 | 0.11 nM | - | [5][7] |
| Ki | Human GalR2 | 2.0 nM | - | [5][7] |
| KD (vs [125I]M35) | Galanin Receptor | 0.9 ± 0.1 nM | Rin m 5F cells | [8] |
| KD (vs [125I]galanin) | Galanin Receptor (Site 1) | 0.3 ± 0.1 nM | Rin m 5F cells | [1] |
| KD (vs [125I]galanin) | Galanin Receptor (Site 2) | 0.52 ± 0.03 µM | Rin m 5F cells | [1] |
Table 1: Binding affinities of M35 for galanin receptors.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of M35 for galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., HEK293-GalR1 or Rin m 5F cells).
-
Radioligand: [125I]Galanin.
-
Unlabeled ligand: M35.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, add cell membranes, [125I]Galanin (at a concentration close to its Kd), and varying concentrations of unlabeled M35.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of M35, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the effect of M35 on the intracellular cyclic adenosine monophosphate (cAMP) levels, providing information on its agonist or antagonist activity at Gαi-coupled galanin receptors like GalR1.
Materials:
-
Cells expressing the galanin receptor of interest (e.g., Rin m 5F or CHO-GalR1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
M35.
-
Galanin.
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (for antagonist testing): To test for antagonist activity, pre-incubate the cells with varying concentrations of M35 for a short period.
-
Stimulation:
-
Agonist testing: Add varying concentrations of M35 to the cells.
-
Antagonist testing: After pre-incubation with M35, add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist activity: Plot the cAMP levels against the M35 concentration to determine its EC50 value. M35 has been shown to act as an agonist at higher concentrations[5].
-
Antagonist activity: Plot the inhibition of the galanin-induced response against the M35 concentration to determine its IC50 value. At lower concentrations, M35 can antagonize the effect of galanin[5].
-
Signaling Pathways and Experimental Workflows
Conclusion
The galanin receptor ligand M35 is a valuable pharmacological tool for investigating the complexities of the galanin system. Its chimeric nature and resulting dualistic activity provide a unique means to probe galanin receptor function. The synthesis of M35 via SPPS is a well-established process, and its pharmacological properties can be thoroughly characterized using standard radioligand binding and functional assays. This guide provides a comprehensive overview for researchers aiming to utilize M35 in their studies of galanin signaling in health and disease.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Purification, characterization and amino acid sequencing of divergicin M35: a novel class IIa bacteriocin produced by Carnobacterium divergens M35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Role of Methionine-35 in Amyloid-Beta Peptide-Induced Neuronal Toxicity
An In-depth Technical Guide on the Core Mechanism of Action of the M35 Peptide in Neurons
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Clarification of the Term "M35 Peptide"
The term "M35 peptide" is ambiguous in scientific literature. The most prominent and extensively researched context refers to the crucial role of the Methionine residue at position 35 (Met35 or M35) within amyloid-beta (Aβ) peptides, particularly the neurotoxic fragment Aβ(25-35). This fragment is widely utilized in preclinical research to model Alzheimer's disease-related neurodegeneration. A second, less common designation refers to Galanin-like peptide (GALP) , a hypothalamic neuropeptide which has been cataloged as "M35" by some commercial suppliers. This guide will primarily focus on the former, detailing the mechanism of action related to the Met35 residue of Aβ peptides. A brief overview of GALP is provided in an appendix for comprehensive coverage.
The amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) fragment, is a central player in the pathophysiology of Alzheimer's disease (AD). The shorter Aβ(25-35) fragment is a biologically active region that recapitulates many of the neurotoxic effects of the full-length peptide.[1] The single methionine residue at position 35 (Met35) of Aβ(1-42), which is the C-terminal residue of Aβ(25-35), is critical to the peptide's neurotoxic properties, primarily through its role in inducing oxidative stress.[1][2]
Core Mechanism: Met35-Mediated Oxidative Stress
The central hypothesis for the neurotoxicity of Aβ peptides containing Met35 revolves around the propensity of the sulfur atom in the methionine side chain to undergo one-electron oxidation. This process generates a sulfuranyl radical cation (MetS•+). This highly reactive species can then initiate a cascade of damaging free-radical reactions.[3]
The proposed mechanism involves the following key steps:
-
Initiation: The Met35 residue of Aβ, particularly when the peptide is in an oligomeric state and inserted into the neuronal membrane, can be oxidized to a sulfuranyl radical.[3]
-
Propagation: The sulfuranyl radical can abstract an allylic hydrogen atom from the unsaturated acyl chains of lipids within the neuronal membrane, initiating lipid peroxidation. This process is catalytic, as the methionine residue can be reduced and then re-oxidized, continuing the cycle of damage.[3]
-
Downstream Damage: The lipid peroxidation chain reaction generates reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are highly toxic. These byproducts can covalently modify and damage cellular proteins, leading to widespread cellular dysfunction.[3]
-
Protein Oxidation: The oxidative stress environment created by Met35-centered radical activity also leads to the direct oxidation of proteins, resulting in the formation of protein carbonyls and 3-nitrotyrosine, further impairing their function.[3]
-
Mitochondrial Dysfunction: Aβ(25-35) has been shown to cause a significant decrease in the activity of mitochondrial enzymes, induce mitochondrial swelling, and reduce the overall number of mitochondria in neurons. This leads to a depletion of ATP and reduced levels of the antioxidant glutathione.[4]
The oxidation of Met35 to methionine sulfoxide can alter the aggregation properties and toxicity of the Aβ peptide. While some studies suggest this oxidation reduces acute toxicity by preventing the formation of certain toxic oligomers, the presence of methionine sulfoxide in Aβ is also a pathological feature found in AD brains.[1][5][6][7]
Signaling Pathways Implicated in Aβ(25-35) Neurotoxicity
The oxidative stress and direct interactions of Aβ(25-35) with neuronal membranes trigger several downstream signaling cascades that culminate in apoptosis.
-
c-Jun N-Terminal Kinase (JNK) Pathway: Aβ(25-35) activates the JNK signaling pathway. This involves the phosphorylation and activation of SEK1 (MKK4), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates the transcription factor c-Jun.[8] This pathway is critical for Aβ-induced apoptosis and also leads to the downregulation of the anti-apoptotic protein Bcl-w.[8][9]
-
Akt/CREB Signaling Pathway: Aβ(25-35) exposure can lead to the upregulation of pro-apoptotic proteins like Tumor Necrosis Factor, Alpha-Induced Protein 1 (TNFAIP1). TNFAIP1 contributes to neurotoxicity by inhibiting the phosphorylation of Akt and the cAMP response element-binding protein (CREB). This, in turn, downregulates the anti-apoptotic protein Bcl-2.[10]
-
Metabotropic Glutamate Receptor (mGluR) and Adenosine Receptor (AR) Signaling: Aβ(25-35) can dysregulate G protein-coupled receptor (GPCR) signaling. It has been shown to increase the expression of Group I mGluRs (mGluR1 and mGluR5) and adenosine receptors (A1R and A2AR). However, the downstream signaling of these receptors is altered. For instance, while Group I mGluR density increases, their ability to activate phospholipase C (PLC) is impaired. Conversely, the inhibitory action of A1R on adenylyl cyclase is enhanced.[11]
Data Presentation: Quantitative Effects of Aβ(25-35) on Neuronal Systems
The following tables summarize quantitative data from key studies on the effects of Aβ(25-35) on neuronal cells.
Table 1: Effects of Aβ(25-35) on Mitochondrial Function and Oxidative Stress in Primary Cortical Neurons
| Parameter | Control | Aβ(25-35) Treated | Percentage Change | Reference |
| ATP Concentration | 100% | 58% | -42% | [4] |
| Reduced Glutathione (nmol/mg protein) | 5.1 | 2.9 | -43% | [4] |
Data from a 24-hour incubation with Aβ(25-35) in primary neuronal cultures.[4]
Table 2: Aβ(25-35)-Induced Upregulation of TNFAIP1 Protein Expression
| Treatment | Fold Change in TNFAIP1 Expression (vs. Control) | Reference |
| Aβ(25-35) (5 µM) | ~1.5 | [10] |
| Aβ(25-35) (10 µM) | ~2.0 | [10] |
| Aβ(25-35) (20 µM) | ~2.5 | [10] |
Data from mouse primary cortical neurons treated for 24 hours.[10]
Experimental Protocols
1. Aβ(25-35) Peptide Preparation and Aggregation:
-
Objective: To prepare the Aβ(25-35) peptide in its neurotoxic, aggregated form.
-
Methodology: The Aβ(25-35) peptide is typically dissolved in sterile, deionized water or a buffer such as phosphate-buffered saline (PBS) at a concentration of 1-2 mg/mL. To promote aggregation into a toxic conformation, the solution is incubated at 37°C for a period ranging from 24 hours to one week. The state of aggregation can be monitored using techniques like Thioflavin T fluorescence assays or electron microscopy.
2. Primary Neuronal Culture and Treatment:
-
Objective: To expose primary neurons to Aβ(25-35) to study its effects.
-
Methodology: Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse brains. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically. Cells are plated on coated culture dishes (e.g., poly-L-lysine) and maintained in a suitable neurobasal medium supplemented with B27 and glutamine. After allowing the cultures to mature for 7-10 days in vitro, the aggregated Aβ(25-35) peptide is added to the culture medium at final concentrations typically ranging from 10 to 50 µM. Cells are then incubated for various time points (e.g., 6, 12, 24, 48 hours) before analysis.
3. Western Blotting for Signaling Pathway Analysis:
-
Objective: To quantify the activation or expression of key proteins in signaling pathways.
-
Methodology: Following treatment with Aβ(25-35), neuronal cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the protein of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, Bcl-2, TNFAIP1, phospho-Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using densitometry software.
4. Cell Viability and Apoptosis Assays:
-
Objective: To measure the extent of neurotoxicity and apoptosis induced by Aβ(25-35).
-
Methodology:
-
MTT Assay: Cell viability can be assessed by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan. The amount of formazan produced is proportional to the number of living cells.
-
TUNEL Staining: Apoptosis can be detected by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), which labels DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: The activity of executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrates.
-
Visualizations
Caption: Met35-mediated oxidative stress cascade.
References
- 1. Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VIVO OXIDATIVE STRESS IN BRAIN OF ALZHEIMER DISEASE TRANSGENIC MICE: REQUIREMENT FOR METHIONINE 35 IN AMYLOID β-PEPTIDE OF APP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-amyloid fragment 25-35 causes mitochondrial dysfunction in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular switch in amyloid assembly: Met35 and amyloid beta-protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Early Effects of the Soluble Amyloid β25-35 Peptide in Rat Cortical Neurons: Modulation of Signal Transduction Mediated by Adenosine and Group I Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Specificity of Galanin Ligand M35: A Technical Guide to GalR1 and GalR2 Interactions
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of the galanin receptor ligand M35 for the galanin receptor subtypes GalR1 and GalR2. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental methodologies for determining binding affinities, and illustrates the associated signaling pathways.
Executive Summary
The galanin system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), is implicated in a wide array of physiological processes, including neurotransmission, pain perception, and hormonal regulation. The chimeric peptide M35, a high-affinity galanin receptor ligand, has been a critical tool in elucidating the specific roles of these receptor subtypes. This guide focuses on the differential binding affinity of M35 for GalR1 and GalR2, presenting the quantitative data, the experimental context in which this data was generated, and the downstream signaling consequences of receptor activation. Understanding this selectivity is paramount for the rational design of novel therapeutics targeting the galanin system.
M35 Binding Affinity Profile: GalR1 vs. GalR2
The differential binding of M35 to GalR1 and GalR2 is a cornerstone of its utility as a research tool. M35 exhibits a marked preference for GalR1 over GalR2, as evidenced by their respective inhibition constants (Ki). This selectivity allows for the targeted modulation of GalR1-mediated signaling pathways.
| Ligand | Receptor Subtype | Binding Affinity (Ki) |
| M35 | Human GalR1 | 0.11 nM[1][2][3] |
| M35 | Human GalR2 | 2.0 nM[1][2][3] |
Table 1: Comparative Binding Affinities of M35 for Human GalR1 and GalR2.
Experimental Protocols: Determining Binding Affinity
The binding affinity of M35 for GalR1 and GalR2 is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (M35) to displace a radiolabeled ligand from the receptor.
Principle of the Competitive Radioligand Binding Assay
In this assay, a constant concentration of a radiolabeled ligand with known affinity for the galanin receptor is incubated with a preparation of cells or membranes expressing the receptor of interest. Increasing concentrations of the unlabeled test compound, M35, are then added. The effectiveness of M35 in competing with the radioligand for binding to the receptor is quantified by measuring the decrease in radioactivity bound to the receptor preparation. The half-maximal inhibitory concentration (IC50) is then determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Detailed Methodology for GalR1 and GalR2 Binding Assays
1. Cell Culture and Membrane Preparation:
-
For GalR1: Bowes human melanoma cells, which endogenously express GalR1, are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For GalR2: Human Embryonic Kidney (HEK) 293 cells are stably transfected with the human GalR2 gene. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic such as G418 to maintain receptor expression.
-
Membrane Preparation: Cells are harvested, washed in a buffered solution, and then homogenized. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use.
2. Radioligand Binding Assay:
-
Radioligand: Typically, [125I]-labeled porcine galanin is used as the radioligand due to its high affinity and specific binding to galanin receptors.
-
Assay Buffer: A common binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Procedure:
-
In a 96-well plate, cell membranes (containing either GalR1 or GalR2) are incubated with a fixed concentration of [125I]-galanin.
-
Increasing concentrations of unlabeled M35 are added to the wells.
-
To determine non-specific binding, a high concentration of unlabeled galanin is added to a set of control wells.
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of M35.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GalR1 and GalR2 Signaling Pathways
The differential coupling of GalR1 and GalR2 to intracellular G proteins results in distinct downstream signaling cascades.
GalR1 Signaling
GalR1 primarily couples to inhibitory G proteins of the Gi/o family.[4] Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets. The βγ subunits of the dissociated Gi/o protein can also activate other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.
GalR2 Signaling
GalR2 exhibits more promiscuous G protein coupling, interacting with Gi/o, Gq/11, and Go proteins.[1]
-
Gi/o Coupling: Similar to GalR1, GalR2 coupling to Gi/o leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1]
-
Gq/11 Coupling: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4]
-
Go Coupling: GalR2 can also couple to Go, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway through a PKC-dependent mechanism.[2]
Conclusion
The this compound demonstrates a clear binding preference for GalR1 over GalR2, a characteristic that has been instrumental in dissecting the distinct physiological roles of these two receptor subtypes. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, provides a solid foundation for its use as a selective pharmacological tool. The divergent signaling pathways activated by GalR1 and GalR2 underscore the complexity of the galanin system and highlight the importance of developing subtype-selective ligands for therapeutic applications. This technical guide serves as a valuable resource for researchers seeking to understand and manipulate the galanin system in their scientific endeavors.
References
The Chimeric Nature of the M35 Galanin/Bradykinin Peptide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The M35 peptide, a synthetic chimera composed of the N-terminal fragment of galanin (1-13) and the C-terminal fragment of bradykinin (2-9) with a C-terminal amidation, represents a fascinating tool in the study of galanin receptor pharmacology. This high-affinity ligand exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at galanin receptors, depending on the cellular context and the presence of the endogenous ligand, galanin.[1][2][3] This dual nature, coupled with its high affinity, makes M35 a valuable molecular probe for elucidating the physiological and pathological roles of the galanin system. This technical guide provides a comprehensive overview of the chimeric nature of M35, its interaction with galanin receptors, and the downstream signaling pathways it modulates. It is intended to serve as a resource for researchers and drug development professionals working with this intriguing peptide.
M35 Peptide: Structure and Chimeric Design
M35 is a 21-amino acid peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂. Its chimeric structure is a fusion of:
-
Galanin (1-13): The N-terminal portion of the M35 peptide is derived from galanin, a neuropeptide widely expressed in the central and peripheral nervous systems. This fragment is crucial for the high-affinity binding of M35 to galanin receptors (GalR).
-
Bradykinin (2-9): The C-terminal segment is derived from bradykinin, a peptide involved in inflammation and pain. While the bradykinin component contributes to the overall structure, the primary interaction of M35 is with galanin receptors.[4][5]
This unique combination results in a molecule with distinct pharmacological properties that differ from its parent peptides.
Quantitative Data: Receptor Binding Affinity and Functional Activity
The interaction of M35 with galanin receptors has been characterized through various binding and functional assays. The following tables summarize the available quantitative data.
Table 1: M35 Binding Affinity for Galanin Receptors
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Assay Type | Affinity (Kd/Ki) | Reference(s) |
| Galanin Receptor | Rat | Rin m 5F cell membranes | [125I]galanin | Competition Binding | Kd = 0.3 ± 0.1 nM (high affinity site), 0.52 ± 0.03 µM (low affinity site) | [4] |
| Galanin Receptor | Rat | Rin m 5F cells | [125I]M35 | Saturation Binding | KD = 0.9 ± 0.1 nM | [5] |
| Human GalR1 | Human | - | - | Competition Binding | Ki = 0.11 nM | [6] |
| Human GalR2 | Human | - | - | Competition Binding | Ki = 2.0 nM | [6] |
Table 2: M35 Functional Activity at Galanin Receptors
| Assay | Cell Line | Effect | Concentration | Potency (EC50/IC50) | Reference(s) |
| Forskolin-stimulated cAMP production | Rin m 5F cells | Antagonist (reverses galanin's inhibitory effect) | 1 nM (in the presence of 10 nM galanin) | Not Reported | [6] |
| Forskolin-stimulated cAMP production | Rin m 5F cells | Agonist (inhibits cAMP production) | > 10 nM | Not Reported | [4] |
| Neurite Outgrowth | Cultured adult mouse dorsal root ganglion neurons | Agonist | Not specified | Lower potency than galanin | [2][3] |
| Receptor Internalization | HEK293 cells expressing HiBiT-GALR1 | Agonist (induces robust internalization) | Not specified | Not Reported | [1] |
Signaling Pathways
The chimeric nature of M35 allows it to modulate signaling pathways primarily through galanin receptors. The specific downstream effects depend on the receptor subtype (GalR1, GalR2, or GalR3) and the G-protein to which it couples.
Galanin Receptor Signaling
Galanin receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.
-
GalR1 and GalR3 typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.
-
GalR2 primarily couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.
Figure 1: Simplified overview of Galanin receptor signaling pathways.
Bradykinin Receptor Signaling
While M35 primarily acts on galanin receptors, understanding the signaling of its other parent peptide, bradykinin, provides a complete picture of its chimeric origin. Bradykinin B2 receptors, also GPCRs, predominantly couple to Gq/11 and Gi/o proteins, leading to PLC activation, calcium mobilization, and modulation of adenylyl cyclase.
Figure 2: Simplified overview of Bradykinin B2 receptor signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the M35 peptide.
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the affinity of M35 for galanin receptors.
Figure 3: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the galanin receptor of interest.
-
Radioligand: [125I]galanin.
-
Unlabeled M35 peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of M35 at various concentrations (typically from 10-12 M to 10-5 M).
-
25 µL of [125I]galanin at a fixed concentration (usually at or below its Kd).
-
For total binding, add 25 µL of buffer instead of M35.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled galanin (e.g., 1 µM).
-
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the logarithm of the M35 concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon M35 stimulation, typically in cells expressing GalR2.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. genscript.com [genscript.com]
- 3. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Enigmatic Profile of M35: A Dual Agonist-Antagonist at Galanin Receptors
An In-depth Technical Guide for Drug Development Professionals
The chimeric peptide M35, a high-affinity ligand for galanin receptors, presents a compelling case study in complex pharmacology, exhibiting both antagonistic and agonistic properties in a concentration-dependent manner. This dual functionality offers a unique opportunity for the development of finely-tuned therapeutics targeting galanin-mediated signaling pathways, which are implicated in a variety of physiological processes including pain, cognition, and insulin release. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with M35, tailored for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The pharmacological profile of M35 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and its dual functional effects.
Table 1: Receptor Binding Affinities of M35
| Receptor Subtype | Ligand | Assay Type | Preparation | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| Galanin Receptor | [125I]M35 | Radioligand Binding | Rin m 5F cell membranes | 0.9 ± 0.1 | - | 72 ± 3 | [1] |
| Galanin Receptor | M35 | Competition Binding ([125I]galanin) | Rin m 5F cell membranes | - | Site 1: 0.3 ± 0.1Site 2: 520 ± 30 | - | [2] |
| Human Galanin Receptor Type 1 (GALR1) | M35 | - | - | - | 0.11 | - | [3][4] |
| Human Galanin Receptor Type 2 (GALR2) | M35 | - | - | - | 2.0 | - | [3][4] |
Table 2: Functional Activity of M35 on cAMP Production in Rin m 5F Cells
| Condition | M35 Concentration (nM) | Effect on Forskolin-Stimulated cAMP | Activity | Reference |
| Co-applied with Galanin (10 nM) | 1 | Reverses Galanin's inhibitory effect | Antagonist | [3][4] |
| M35 alone | 15 and 30 | Inhibits cAMP production | Agonist | [3][4] |
Signaling Pathways of M35
M35 exerts its effects by modulating the signaling cascade of galanin receptors, primarily the GALR1 subtype to which it binds with high affinity. GALR1 is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following are synthesized protocols for the key experiments used to characterize M35, based on established methodologies for galanin receptor research.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of M35 to galanin receptors in Rin m 5F cell membranes.
1. Rin m 5F Cell Culture and Membrane Preparation:
-
Cell Culture: Rin m 5F cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and centrifuged.
-
Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Final Preparation: The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
Incubation: In a 96-well plate, cell membranes (20-50 µg of protein) are incubated with a fixed concentration of radiolabeled [125I]M35 and increasing concentrations of unlabeled M35 (for competition assays) or increasing concentrations of [125I]M35 (for saturation assays). The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Termination: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
3. Data Analysis:
-
Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data are analyzed to determine the inhibitory constant (Ki) of M35.
cAMP Functional Assay
This protocol describes how to measure the effect of M35 on forskolin-stimulated cAMP production in intact Rin m 5F cells.
1. Cell Preparation:
-
Rin m 5F cells are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
Pre-incubation: The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 20 minutes) to prevent cAMP degradation.
-
Treatment: Cells are then treated with:
-
Vehicle (basal control)
-
Forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and increase cAMP levels.
-
Forskolin + Galanin (to measure inhibition by the natural agonist).
-
Forskolin + Galanin + varying concentrations of M35 (to test for antagonistic activity).
-
Forskolin + varying concentrations of M35 (to test for agonistic activity).
-
-
Incubation: The cells are incubated for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lysis: The reaction is stopped by removing the treatment solutions and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
3. cAMP Quantification:
-
The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
The results are expressed as a percentage of the forskolin-stimulated cAMP response.
-
Dose-response curves are generated to determine the IC50 (for antagonism) or EC50 (for agonism) values for M35.
Conclusion
M35 stands out as a fascinating pharmacological tool and a potential therapeutic lead due to its dual agonist-antagonist properties at galanin receptors. Its ability to act as an antagonist at low nanomolar concentrations and switch to an agonist at higher concentrations underscores the complexity of ligand-receptor interactions and the potential for developing drugs with highly specific, dose-dependent effects. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into M35 and other molecules with similarly complex pharmacological profiles. Such investigations are paramount for unlocking novel therapeutic strategies for a range of disorders.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Galanin Receptor Ligand M35 in central nervous system studies
An In-depth Technical Guide to the Galanin Receptor Ligand M35 in Central Nervous System Studies
Introduction
The this compound is a chimeric peptide, structurally composed of galanin(1-13) and bradykinin(2-9)amide.[1][2] It is recognized as a high-affinity ligand for galanin receptors, demonstrating complex pharmacological properties that have positioned it as a critical tool in central nervous system (CNS) research.[3][4] While initially characterized as a galanin receptor antagonist, subsequent studies have revealed a more nuanced profile, with M35 exhibiting partial agonist and, in some contexts, full agonist activity.[5][6] This dual nature is concentration-dependent and varies across different experimental models and receptor subtypes.[3][7]
M35 has been instrumental in elucidating the role of the galanin system in a variety of CNS functions and pathologies, including pain modulation, mood disorders like depression, cognitive processes, and acetylcholine release.[6][8][9] Its ability to competitively bind to galanin receptors allows researchers to probe the effects of blocking endogenous galanin signaling. This guide provides a comprehensive overview of M35, presenting its quantitative binding data, detailed experimental protocols for its use, and visualizations of its mechanisms and experimental applications.
Data Presentation: Quantitative Analysis of M35
The pharmacological profile of M35 is defined by its binding affinities for galanin receptor subtypes and its functional effects in various assays. The following tables summarize the key quantitative data for M35.
Table 1: Galanin Receptor Binding Affinities of M35
| Receptor Subtype | Ligand | K_i_ (nM) | K_d_ (nM) | Species/System | Reference |
| GalR1 | M35 | 0.11 | - | Human | [3][10] |
| GalR2 | M35 | 2.0 | - | Human | [3][10] |
| Galanin Receptor | M35 | - | 0.1 | Rat (General) | [3][4] |
| Galanin Receptor | M35 | - | 0.3 ± 0.1 (High Affinity Site) | Rin m 5F Cells | [1][2] |
| Galanin Receptor | M35 | - | 520 ± 30 (Low Affinity Site) | Rin m 5F Cells | [1][2] |
Table 2: Functional Effects of M35 in CNS-Related In Vitro & In Vivo Models
| CNS Area/Model | Species | M35 Concentration/Dose | Route | Observed Effect | Reference |
| Depression | Rat | Not specified (ICV) | ICV | Antidepressant-like effect; blocked pro-depressive effects of galanin. | [9] |
| Spatial Learning | Rat | 6 nM/10 μL | ICV | Improved acquisition of the swim maze task. | [3][11] |
| Pain (Neuropathic) | Rat | Not specified (IT) | IT | Induced a long-lasting allodynic state in non-allodynic nerve-injured rats. | [8] |
| Striatal Acetylcholine Release | Rat | 300 µM | Intrastriatal Perfusion | ~50% increase in basal acetylcholine release; partial antagonist against galanin-evoked release. | [6] |
| cAMP Production (Rin m 5F cells) | - | 1 nM (with 10 nM galanin) | In Vitro | Reversed galanin's inhibitory effect (Antagonist). | [3][7] |
| cAMP Production (Rin m 5F cells) | - | 15 and 30 nM | In Vitro | Inhibited forskolin-stimulated cAMP production (Agonist). | [3][7] |
| Neurite Outgrowth (DRG neurons) | Mouse | Not specified | In Vitro | Enhanced neurite outgrowth (Agonist). | [5] |
| Pain & Depression Comorbidity | Mouse | 0.15 nM, 1 µl | Intra-PVA Infusion | Did not affect pain- or depressive-like behaviors. | [12] |
ICV: Intracerebroventricular, IT: Intrathecal, PVA: Paraventricular nucleus of the thalamus, DRG: Dorsal Root Ganglion.
Signaling Pathways and Logical Relationships
The complex pharmacology of M35 can be visualized to better understand its function. The following diagrams illustrate its dual signaling effects and its role in the context of pain modulation.
Caption: Dual concentration-dependent action of M35 on the cAMP signaling pathway.
Caption: Logical relationship of M35 in spinal pain modulation after nerve injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on descriptions of experiments conducted using M35.
Protocol 1: Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (K_i_) of M35 for galanin receptors.
-
Membrane Preparation:
-
Culture cells expressing the galanin receptor of interest (e.g., CHO cells transfected with human GalR1 or GalR2, or Rin m 5F cells endogenously expressing galanin receptors).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled galanin (e.g., 0.2 nM [¹²⁵I]galanin).
-
Add increasing concentrations of unlabeled M35 (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Add the prepared cell membranes (e.g., 20-40 µg of protein per well).
-
To determine non-specific binding, include wells with a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the M35 concentration.
-
Use a non-linear regression analysis (e.g., one-site or two-site competition model) to calculate the IC₅₀ value (the concentration of M35 that inhibits 50% of radioligand binding).
-
Convert the IC₅₀ value to a K_i_ (inhibition constant) value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Striatal Acetylcholine Release
This protocol measures the effect of M35 on neurotransmitter levels in the brain of a live, freely moving animal.[6]
-
Surgical Preparation:
-
Anesthetize a male rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane, e.g., 2-4 mm tip) through the guide cannula into the striatum.
-
Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours for the tissue to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of assay mobile phase to prevent degradation.
-
-
Drug Administration:
-
To measure the effect on basal release, switch the perfusion medium to aCSF containing M35 (e.g., 300 µM) and continue collecting samples.
-
To test for antagonist activity, first perfuse with galanin to establish an evoked release, then co-perfuse with galanin and M35.
-
-
Sample Analysis (HPLC):
-
Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Separate acetylcholine from other components on a specialized column.
-
Acetylcholine and choline are enzymatically converted post-column, and the resulting hydrogen peroxide is detected by a platinum electrode.
-
-
Data Analysis:
-
Quantify the acetylcholine peak areas by comparing them to known standards.
-
Calculate the average acetylcholine concentration from the baseline samples (defined as 100%).
-
Express the acetylcholine levels in subsequent samples as a percentage of the baseline average.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of changes in acetylcholine release following M35 administration.
-
Caption: Experimental workflow for an in vivo microdialysis study of M35.
Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common behavioral assay to screen for antidepressant-like activity.[9]
-
Animal and Drug Administration:
-
Use adult male rats or mice. House them individually for at least 24 hours before testing.
-
Administer M35 via the desired route, typically intracerebroventricular (ICV) for central effects, at a specific time before the test (e.g., 30 minutes). The control group receives a vehicle injection.
-
-
Pre-Test Session (Day 1):
-
Place each animal individually into a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 15 cm.
-
Allow the animal to swim for 15 minutes.
-
Remove the animal, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.
-
-
Test Session (Day 2, 24 hours later):
-
Place the animal back into the swim cylinder.
-
Record the session (e.g., for 5 minutes) with a video camera positioned to the side of the cylinder.
-
An observer, blind to the experimental conditions, later scores the video.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Other behaviors like swimming and climbing can also be scored.
-
-
Data Analysis:
-
Calculate the total time spent immobile for each animal.
-
Compare the immobility times between the M35-treated group and the vehicle-treated control group using a statistical test (e.g., Student's t-test or ANOVA).
-
A significant reduction in immobility time in the M35-treated group is interpreted as an antidepressant-like effect.
-
References
- 1. innopep.com [innopep.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jneurosci.org [jneurosci.org]
M35 Peptide: An In-Depth Technical Guide to In Vitro Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M35 peptide, a chimeric molecule composed of galanin(1-13) and bradykinin(2-9)amide, is a high-affinity ligand for galanin receptors. It has garnered significant interest within the research community for its complex and context-dependent signaling properties. This technical guide provides a comprehensive overview of the in vitro signaling pathways of the M35 peptide, with a focus on its dual agonist and antagonist activities. The information presented herein is intended to support further research and drug development efforts targeting the galaninergic system.
Core Signaling Pathways of M35 Peptide
The M35 peptide primarily exerts its effects through the G protein-coupled galanin receptors (GALRs), with a notable affinity for GALR1 and GALR2. Its signaling outcomes are complex, demonstrating a concentration-dependent dualism. At low concentrations, M35 typically acts as a galanin receptor antagonist, while at higher concentrations, it exhibits agonist properties.[1]
The primary signaling pathway modulated by M35, particularly through GALR1, is the adenylyl cyclase cascade. Galanin receptors, like GALR1 and GALR3, are predominantly coupled to inhibitory G proteins (Gαi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, GALR2 is primarily coupled to Gαq/11, which activates the phospholipase C (PLC) pathway.[2]
M35 Signaling via GALR1 (Gαi/o-coupled)
At nanomolar concentrations, M35 can antagonize the inhibitory effect of galanin on forskolin-stimulated cAMP production.[1] However, as the concentration of M35 increases (typically above 10 nM), it acts as a full agonist, mimicking the effect of galanin and inhibiting adenylyl cyclase, thereby reducing cAMP levels.[1] This dual functionality underscores the critical importance of concentration selection in experimental design.
References
Methodological & Application
Application Notes and Protocols for Galanin Receptor Ligand M35 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental use of the galanin receptor ligand M35 in rat models. M35, a chimeric peptide [galanin (1-13)-bradykinin(2-9) amide], is a high-affinity galanin receptor ligand that has been characterized as a galanin receptor antagonist, although it can also exhibit partial agonist properties.[1] This document outlines its application in studying depression-like behavior and neuropathic pain, including detailed experimental procedures and data presentation.
I. Overview of Galanin Receptors and M35
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 mainly couples to Gαq/11, activating phospholipase C and increasing intracellular calcium levels. M35 acts as a tool to probe the function of these receptors.
Signaling Pathways of Galanin Receptors
Caption: Galanin Receptor Signaling Pathways.
II. Experimental Applications and Protocols
A. Investigation of Depression-Like Behavior in Rats
This protocol details the use of M35 to investigate the role of galanin in depression-like behavior using the forced swim test in rats.
1. Experimental Workflow:
Caption: Forced Swim Test Experimental Workflow.
2. Detailed Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Surgical Preparation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle.
-
-
Drug Administration:
-
Dissolve M35 in sterile saline.
-
Administer M35 via intracerebroventricular (ICV) infusion. A study demonstrated that a single infusion of 1 nmol of M35 produced a significant decrease in immobility.[2] When co-administered with 3 nmol of galanin, 1 nmol of M35 blocked the galanin-induced increase in immobility.[2]
-
-
Forced Swim Test Procedure:
-
Day 1 (Pre-exposure): Place each rat in a cylinder of water (25°C) for 15 minutes.
-
Day 2 (Test): 24 hours after the pre-exposure, administer M35 (or vehicle control) via the ICV cannula. Following administration, place the rat back into the water cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility and climbing behavior during the 5-minute test.
-
3. Quantitative Data:
| Treatment Group | Dose (ICV) | Immobility Time (seconds) | Climbing Time (seconds) |
| Vehicle | - | Baseline | Baseline |
| Galanin | 3 nmol | Increased | No significant change |
| M35 | 1 nmol | Decreased | No significant change |
| Galanin + M35 | 3 nmol + 1 nmol | Immobility increase blocked | No significant change |
Data summarized from a study on the effects of galanin and M35 in the forced swim test.[2]
B. Investigation of Neuropathic Pain in Rats
This protocol describes the use of M35 to study the role of endogenous galanin in a rat model of neuropathic pain.
1. Experimental Workflow:
Caption: Neuropathic Pain Experimental Workflow.
2. Detailed Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Neuropathic Pain Model:
-
Induce unilateral sciatic nerve constriction injury.
-
Following recovery, assess mechanical sensitivity using von Frey filaments to categorize rats as allodynic (low withdrawal threshold) or non-allodynic (normal withdrawal threshold).
-
-
Drug Administration:
-
Dissolve M35 in sterile saline.
-
Administer M35 via intrathecal (i.t.) injection. In non-allodynic rats, intrathecal injection of M35 induced a significant mechanical allodynic state.[3]
-
-
Behavioral Testing:
-
Measure the mechanical withdrawal threshold of the hind paw using von Frey filaments before and after M35 administration.
-
Record the paw withdrawal threshold in response to the calibrated filaments.
-
3. Quantitative Data:
| Animal Group | Treatment | Dose (i.t.) | Effect on Mechanical Threshold |
| Allodynic Rats | M35 | Not specified to have a significant effect alone | No significant change |
| Non-allodynic Rats | M35 | Dose-dependent | Induced a significant allodynic state |
Data summarized from a study investigating the effects of intrathecal galanin and M35 in a neuropathic pain model.[3] Another study also showed that intrathecal M35 dose-dependently induced a long-lasting allodynic state in non-allodynic rats in the Bennett model.[4]
III. Important Considerations
-
Agonist/Antagonist Properties: M35 has been shown to act as a mixed agonist-antagonist.[1] In some systems, it can exhibit agonist-like effects, particularly at higher concentrations or in the absence of endogenous galanin.[5]
-
Solubility and Preparation: M35 is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for solubilization and storage.
-
Route of Administration: The choice of administration route (e.g., ICV, i.t.) is critical and depends on the specific research question and the targeted brain or spinal cord region.
-
Dose-Response: It is recommended to perform dose-response studies to determine the optimal concentration of M35 for a specific experimental paradigm.
-
Controls: Appropriate vehicle controls are essential for interpreting the effects of M35.
These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary depending on the specific experimental design and objectives. Always adhere to institutional guidelines for animal care and use.
References
- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal M35 (Morphine-3-Glucuronide) Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Morphine-3-Glucuronide (M3G), a primary metabolite of morphine, via intrathecal injection. The information presented here is based on preclinical research investigating the pronociceptive (pain-enhancing) effects of M3G and its underlying molecular mechanisms. It is intended to guide researchers in designing and executing similar experiments.
Application Notes
Intrathecal administration of M3G serves as a valuable research tool to investigate the non-opioid receptor-mediated effects of morphine metabolism. A key application is the study of opioid-induced hyperalgesia, a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain.[1] Understanding the role of M3G in this process is critical for developing safer and more effective pain management strategies.
The primary mechanism of action for M3G-induced pain enhancement involves the activation of the innate immune receptor Toll-like receptor 4 (TLR4) on microglia in the spinal cord.[2] This activation triggers a downstream signaling cascade, leading to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which in turn enhances neuronal excitability and pain sensitivity.[2]
Investigating this pathway can lead to the identification of novel therapeutic targets for mitigating the undesirable side effects of morphine, such as hyperalgesia and the development of tolerance. By understanding how M3G contributes to these effects, researchers can explore co-administration of TLR4 antagonists or other modulators of the neuroinflammatory response to improve the therapeutic window of morphine.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of intrathecal M3G administration.
Table 1: Effect of Intrathecal M3G on Thermal Hyperalgesia (Paw Withdrawal Latency)
| Treatment Group | Baseline (seconds) | Post-injection (seconds) |
| Saline | 8.9 | No significant change |
| M3G (0.75 µg) | 9.4 | Significant decrease |
Data adapted from Lewis et al. (2010).[3]
Table 2: Effect of Intrathecal M3G on Tactile Allodynia (Paw Withdrawal Threshold)
| Treatment Group | Baseline | 4 hours Post-injection |
| Saline | No significant change | No significant change |
| M3G (0.75 µg) | No significant change | Significant decrease |
Data adapted from Lewis et al. (2010).[3]
Experimental Protocols
Intrathecal Injection Protocol in Mice
This protocol describes the direct lumbar puncture method for intrathecal injection in mice.
Materials:
-
M3G (or saline control) dissolved in sterile, endotoxin-free 0.9% saline
-
Hamilton syringe (25 µl) with a 28- or 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur over the lumbar region of the spine.
-
Position the mouse on a firm surface, flexing the spine to open the intervertebral spaces. This can be achieved by holding the iliac crests.
-
Palpate the spine to locate the L5 and L6 vertebrae.
-
Carefully insert the needle into the intervertebral space between L5 and L6 at a slight angle. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µl) of the M3G or saline solution.
-
Withdraw the needle and return the mouse to its cage for recovery. Monitor the animal until it has fully recovered from anesthesia.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimate the mice to the experimental room and the testing apparatus for at least 30-60 minutes before testing.
-
Place the mouse in a plexiglass enclosure on the glass floor of the Hargreaves apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement at least three times for each paw, with a minimum of 5 minutes between measurements.
Assessment of Tactile Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with plexiglass enclosures
Procedure:
-
Acclimate the mice to the experimental room and the testing apparatus for at least 30-60 minutes before testing.
-
Place the mouse in a plexiglass enclosure on the elevated mesh platform.
-
Starting with a filament of low bending force, apply the filament to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Visualizations
References
Application Notes and Protocols for M35 Ligand in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the M35 ligand in cell culture-based receptor binding and functional assays. M35, a chimeric peptide consisting of galanin (1-13) and bradykinin (2-9) amide, is a high-affinity ligand for galanin receptors (GALRs), demonstrating subtype selectivity and concentration-dependent dual functionality as both an antagonist and an agonist.[1][2][3]
Introduction to M35 Ligand and Galanin Receptors
The M35 peptide is a valuable pharmacological tool for investigating the physiological and pathological roles of galanin receptors.[1][3] Galanin receptors, including subtypes GALR1, GALR2, and GALR3, are G protein-coupled receptors (GPCRs) involved in a wide array of biological processes such as neurotransmission, pain perception, and metabolic regulation.[4][5][6] M35's unique properties make it particularly useful for dissecting the complex signaling pathways mediated by these receptors.
Key Characteristics of M35:
-
High Affinity: M35 binds to galanin receptors with high affinity, particularly to the GALR1 subtype.[2][7][8]
-
Dual Functionality: It typically acts as a galanin receptor antagonist at low nanomolar concentrations, while exhibiting agonist properties at higher concentrations (above 10 nM).[3][4]
-
Subtype Selectivity: M35 displays preferential binding to GALR1 and GALR2 over GALR3.[8]
Quantitative Data: M35 Ligand Binding Affinities
The following tables summarize the binding affinities of M35 for different galanin receptor subtypes as reported in the literature. These values are essential for designing and interpreting receptor binding assays.
Table 1: Dissociation Constants (Kd) of M35
| Receptor Subtype | Cell Line/Tissue | Radioligand | Kd (nM) | Reference |
| Galanin Receptor | Rin m 5F cells | [¹²⁵I]M35 | 0.9 ± 0.1 | [3] |
| Galanin Receptor | Rin m 5F cell membranes | [¹²⁵I]galanin | 0.3 ± 0.1 (high affinity site), 520 ± 30 (low affinity site) | [1][3] |
Table 2: Inhibition Constants (Ki) of M35
| Receptor Subtype | Species | Ki (nM) | Reference |
| GALR1 | Human | 0.11 | [2][7][8] |
| GALR2 | Human | 2.0 | [2][7][8] |
Signaling Pathways of Galanin Receptors
Understanding the signaling cascades initiated by galanin receptor activation is crucial for designing relevant functional assays. The diagram below illustrates the primary signaling pathways associated with GALR1, GALR2, and GALR3.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Radiolabeling of Galanin Receptor Ligand M35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The galanin receptor system, comprising three subtypes (GalR1, GalR2, and GalR3), is a subject of intense research due to its involvement in a wide range of physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases. The chimeric peptide M35, a high-affinity galanin receptor ligand, has been instrumental in these studies. This document provides a detailed protocol for the radiolabeling of M35 with Iodine-125 ([¹²⁵I]M35), creating a powerful tool for in vitro and in vivo characterization of galanin receptors.
The successful radiosynthesis of [¹²⁵I]M35 enables a variety of applications, including:
-
Receptor Binding Assays: Quantify the affinity (Kd) and density (Bmax) of galanin receptors in various tissues and cell lines.
-
Autoradiography: Visualize the anatomical distribution of galanin receptors in tissue sections.
-
In Vivo Imaging: While beyond the scope of this protocol, appropriately radiolabeled ligands can be used for non-invasive imaging techniques like SPECT.
This protocol is based on established methods for peptide radioiodination and provides a framework for the successful preparation and application of [¹²⁵I]M35 in your research.
Galanin Receptor Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Understanding these pathways is crucial for interpreting the results of binding and functional assays.
Experimental Protocols
Radiolabeling of M35 with Iodine-125 ([¹²⁵I]M35)
This protocol describes the direct radioiodination of the tyrosine residue within the M35 peptide sequence using the Iodogen method, a mild and efficient technique for labeling peptides.
Materials:
-
M35 peptide (synthetic, high purity)
-
Na¹²⁵I (carrier-free, in 0.1 M NaOH)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Phosphate buffer (0.5 M, pH 7.4)
-
Sodium metabisulfite solution (5 mg/mL in water)
-
Bovine Serum Albumin (BSA) solution (1% w/v in water)
-
Reaction vials (1.5 mL polypropylene)
-
HPLC system with a reverse-phase C18 column and a radiation detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gamma counter
Procedure:
-
Iodogen Coating:
-
Dissolve Iodogen in dichloromethane to a concentration of 1 mg/mL.
-
Add 10 µL of the Iodogen solution to a 1.5 mL polypropylene reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.
-
Store the coated vials at -20°C until use.
-
-
Radioiodination Reaction:
-
Reconstitute M35 peptide in 0.5 M phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.
-
To the Iodogen-coated vial, add 10 µL of the M35 peptide solution (10 µg).
-
Add 1 mCi (37 MBq) of Na¹²⁵I to the reaction vial.
-
Gently mix the contents and allow the reaction to proceed at room temperature for 15 minutes with occasional gentle agitation.
-
-
Quenching the Reaction:
-
After 15 minutes, stop the reaction by adding 10 µL of sodium metabisulfite solution.
-
Add 100 µL of 1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.
-
Workflow Diagram:
Purification of [¹²⁵I]M35 by HPLC
Procedure:
-
Inject the quenched reaction mixture onto a reverse-phase C18 HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 20-60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the eluate with both a UV detector (at 214 nm) and a radiation detector.
-
The unlabeled M35 peak will be detected by UV, while the radiolabeled [¹²⁵I]M35 will be detected by both UV and radiation detectors.
-
Collect the fraction corresponding to the [¹²⁵I]M35 peak.
-
Evaporate the solvent from the collected fraction under vacuum or a stream of nitrogen.
-
Reconstitute the purified [¹²⁵I]M35 in a suitable buffer for storage and subsequent experiments (e.g., 0.1% BSA in PBS).
Quality Control
Radiochemical Purity (RCP):
-
Inject a small aliquot of the purified [¹²⁵I]M35 onto the HPLC system using the same conditions as for purification.
-
Integrate the area under the radioactive peaks.
-
Calculate the RCP as: (Area of [¹²⁵I]M35 peak / Total area of all radioactive peaks) x 100%.
-
A radiochemical purity of >95% is generally considered acceptable.
Specific Activity (SA):
-
Determine the concentration of the M35 peptide in the purified fraction using a standard curve of unlabeled M35 on the HPLC-UV system.
-
Measure the total radioactivity of the purified fraction using a calibrated gamma counter.
-
Calculate the specific activity as: Total Radioactivity (in Ci or Bq) / Moles of M35.
Data Presentation
| Parameter | Result | Reference |
| Radiolabeling Method | Direct Radioiodination (Iodogen) | Assumed based on standard peptide labeling |
| Radionuclide | Iodine-125 (¹²⁵I) | [1] |
| Purification Method | Reverse-Phase HPLC | Standard practice for peptide purification |
| Radiochemical Purity | > 95% | Target value for high-quality radioligand |
| Specific Activity | Typically 1000-2200 Ci/mmol | Expected range for carrier-free labeling |
| Binding Affinity (Kd) | 0.9 ± 0.1 nM (on Rin m 5F cells) | [1] |
| Receptor Density (Bmax) | 72 ± 3 fmol/mg protein (on Rin m 5F cells) | [1] |
In Vitro Receptor Binding Assay Protocol
This protocol describes a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]M35 in a target tissue or cell preparation.
Materials:
-
Purified [¹²⁵I]M35
-
Unlabeled M35 (for non-specific binding determination)
-
Cell membranes or tissue homogenates expressing galanin receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Incubation tubes
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of [¹²⁵I]M35 in binding buffer (e.g., 0.01 nM to 10 nM).
-
For each concentration of [¹²⁵I]M35, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled M35 (e.g., 1 µM).
-
-
Incubation:
-
Add 50-100 µg of cell membrane/tissue homogenate protein to each tube.
-
Add the appropriate concentration of [¹²⁵I]M35 to all tubes.
-
Incubate at room temperature for 60 minutes (or as optimized for equilibrium).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I]M35.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Logical Relationship Diagram:
Conclusion
This document provides a comprehensive guide for the radiolabeling of the galanin receptor ligand M35 with Iodine-125 and its application in receptor binding studies. Adherence to these protocols will enable researchers to generate high-quality radioligands for the accurate characterization of galanin receptors, ultimately contributing to a better understanding of their role in health and disease and facilitating the development of novel therapeutics targeting this system.
References
Application Notes and Protocols: Investigating the Effects of Amyloid-β Peptide (25-35) on Dorsal Root Ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit information from the periphery to the central nervous system.[1][2] Their unique cellular characteristics make them a crucial in vitro model for studying neurodegenerative diseases, nociception, and neural development.[1] One area of significant interest is the impact of neurotoxic peptides, such as fragments of the amyloid-beta (Aβ) protein, which are central to the pathology of Alzheimer's disease.[3][4] The Aβ fragment 25-35 (Aβ25-35) is a particularly neurotoxic component that can induce oxidative stress and disrupt calcium homeostasis in neurons.[3][5]
These application notes provide a detailed protocol for the culture of primary DRG neurons and their use in studying the effects of the Aβ25-35 peptide. This information is intended to assist researchers in investigating the mechanisms of neurotoxicity and evaluating potential neuroprotective compounds.
Data Presentation
The following tables summarize key quantitative parameters for culturing DRG neurons and for experiments involving Aβ25-35 application.
Table 1: Murine Dorsal Root Ganglion Neuron Culture Parameters
| Parameter | Value | Source |
| Animal Model | Adult C57BL/6 mice (8-12 weeks) | [6] |
| Coating of Culture Plates | Poly-L-lysine (200 µg/mL) or Laminin (10 µg/mL) | [1][7] |
| Seeding Density | 50,000 to 100,000 cells from one mouse per T25 flask or 8 cover glasses | [8] |
| Culture Medium | DMEM-F12 with 10% fetal bovine serum, 100 mM sodium pyruvate, 1x penicillin/streptomycin | [1] |
| Neurotrophic Factor | β-NGF (50 ng/ml) | [8] |
| Maintenance | Replace one-third of the medium every 3-5 days | [8] |
Table 2: Experimental Parameters for Aβ25-35 Application on DRG Neurons
| Parameter | Value | Source |
| Peptide | Amyloid-β peptide fragment 25-35 (Aβ25-35) | [3] |
| Concentration for Neurotoxicity Studies | 2 µM | [3] |
| Incubation Time for Calcium Homeostasis Studies | 30 seconds | [3] |
| Reported Effect on DRG Neurons | Increased amplitude of both low and high voltage-activated Ca2+ channel currents | [3] |
| Reported Effect on Other Neurons (Cortical) | Increased density of A1 and A2A adenosine receptors and Group I mGluR | [4][9] |
Experimental Protocols
I. Isolation and Culture of Murine Dorsal Root Ganglion Neurons
This protocol details the steps for dissecting and culturing primary murine DRG neurons.[7][10]
Materials:
-
Dissection tools (scissors, forceps)
-
Stereomicroscope
-
DMEM
-
Collagenase A/Dispase II mix
-
15 mL Falcon tubes
-
Centrifuge
-
Laminin or Poly-L-lysine coated culture plates
-
DRG neuron culture medium (see Table 1)
-
β-NGF
Procedure:
-
Dissection:
-
Digestion and Plating:
-
Place the dissected DRGs in a 15 mL Falcon tube and spin down at 161 x g for 5 minutes.[7]
-
Carefully remove the supernatant and add 3 mL of pre-warmed (37°C) Collagenase A/Dispase II mix.[7]
-
Incubate at 37°C for a specified time to dissociate the tissue into single cells.
-
To obtain single cells, DRGs can be further dissociated using glass Pasteur pipettes.[8]
-
Stop the digestion by adding culture medium, then centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Plating and Maintenance:
-
Coat culture plates with laminin (10 µg/mL) or poly-L-lysine (1 mg/ml) prior to plating.[7][8]
-
Plate the dissociated cells onto the coated plates at the desired density.
-
After 30 minutes, replace the medium with fresh DRG cell culture medium supplemented with β-NGF (50 ng/ml).[8]
-
Maintain the cultures at 37°C in a 5% CO2 incubator, replacing one-third of the medium every 3-5 days.[8]
-
II. Application of Aβ25-35 Peptide to DRG Neuron Cultures
This protocol outlines the treatment of cultured DRG neurons with Aβ25-35 to study its effects on neuronal function.
Materials:
-
Cultured DRG neurons (from Protocol I)
-
Aβ25-35 peptide stock solution
-
Culture medium
-
Appropriate buffers for analysis (e.g., for calcium imaging or electrophysiology)
Procedure:
-
Peptide Preparation: Prepare a stock solution of Aβ25-35 in a suitable solvent (e.g., sterile water or DMSO) and dilute to the final working concentration in the culture medium.
-
Treatment:
-
For acute studies, such as calcium imaging, replace the culture medium with a recording buffer containing the desired concentration of Aβ25-35 (e.g., 2 µM).[3]
-
For longer-term studies on cell viability or protein expression, add Aβ25-35 directly to the culture medium and incubate for the desired duration.
-
-
Analysis:
-
Calcium Imaging: Utilize single-cell Ca2+ microfluorometry to measure changes in intracellular calcium concentration ([Ca2+]i) following Aβ25-35 application.[3]
-
Electrophysiology: Use patch-clamp techniques to record changes in voltage-activated Ca2+ channel currents.[3]
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunolabeling to visualize neuronal markers and changes in protein expression or localization.[7][10]
-
Cell Viability Assays: Use assays such as MTT to quantify cell death following prolonged exposure to Aβ25-35.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aβ25-35 signaling pathway in DRG neurons.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of beta-amyloid peptide 25-35 on calcium homeostasis in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of specific peptides that home to dorsal root ganglion neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galanin Receptor Ligand M35 in Rodent in vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of the Galanin Receptor Ligand M35 in rodent models. M35 is a chimeric peptide, [galanin(1-13)-bradykinin(2-9) amide], that acts as a high-affinity galanin receptor ligand.[1] It has been characterized primarily as a galanin receptor antagonist, although some studies suggest it may exhibit partial agonist activity in certain contexts.[1][2] This document outlines recommended doses, detailed experimental protocols for administration and behavioral analysis, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vivo doses of M35 used in various rodent studies. The most common routes of administration are intrathecal (i.t.) and intracerebroventricular (i.c.v.), reflecting the peptide nature of M35 and its likely inability to cross the blood-brain barrier effectively.
| Animal Model | Study Focus | Route of Administration | Dose | Volume | Observations | Reference |
| Rat (Sprague-Dawley) | Neuropathic Pain | Intrathecal (i.t.) | Dose-dependent | 10 µL | In non-allodynic rats, M35 induced a significant mechanical allodynic state. | [3] |
| Rat (Sprague-Dawley) | Depression-like Behavior | Intracerebroventricular (i.c.v.) | 1 nmol | Not Specified | M35 alone produced a significant decrease in immobility in the forced swim test. Co-administration with galanin (3 nmol) blocked the pro-depressive effects of galanin. | [4] |
| Rat (Sprague-Dawley) | Spatial Learning | Intracerebroventricular (i.c.v.) | 6 nM | 10 µL | M35 improved the ability of male rats to acquire the swim maze task. | [5] |
| Mouse | Chronic Pain and Depression Comorbidity | Intracerebroventricular (i.c.v.) | 0.15 nM | 1 µl | A single dose or multiple infusions of M35 did not affect performance in the von Frey test, tail suspension test, or forced swim test in this specific model. |
Experimental Protocols
Preparation of M35 Solution for in vivo Administration
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Reconstitution: M35 is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized peptide in a small amount of sterile DMSO to create a concentrated stock solution.
-
Dilution: For working solutions, dilute the stock solution with sterile saline or aCSF to the desired final concentration. A recommended vehicle composition for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy.[5]
-
Sterilization: If not prepared under aseptic conditions, sterile-filter the final solution through a 0.22 µm filter before administration.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Intracerebroventricular (i.c.v.) Cannulation and Injection Protocol
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Internal injector cannula connected to a Hamilton syringe via PE tubing
-
Surgical drill
-
Dental cement
-
Suturing material or wound clips
-
Analgesics and antibiotics
Surgical Protocol:
-
Anesthesia and Analgesia: Anesthetize the rodent using isoflurane. Administer a pre-operative analgesic as per approved institutional protocols.
-
Stereotaxic Implantation: Place the anesthetized animal in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the bregma and lambda landmarks.
-
Craniotomy: Drill a small hole at the desired coordinates for the lateral ventricle. For mice, typical coordinates from bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.[6] For rats, typical coordinates are AP: -0.8 to -1.0 mm, ML: ±1.5 mm, DV: -3.5 to -4.0 mm.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement. One or two small anchor screws can be placed in the skull for better stability.[7]
-
Closure: Suture the scalp incision around the cannula pedestal. Insert a dummy cannula to keep the guide cannula patent.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week before injections. House animals individually to prevent damage to the implant.[8]
Injection Protocol:
-
Habituation: Gently handle the animal for several days leading up to the injection to minimize stress.
-
Restraint: Gently restrain the animal. This procedure is often best performed by two people.[8]
-
Injection: Remove the dummy cannula and insert the internal injector cannula, which extends slightly beyond the tip of the guide cannula.
-
Infusion: Infuse the M35 solution slowly over a defined period. For mice, a volume of ≤ 5 µL should be administered over 5 to 10 minutes. For rats, a bolus injection of < 10 µL should be given over 15 to 30 seconds.[8]
-
Post-injection: Leave the injector in place for a minute post-injection to prevent backflow, then slowly withdraw it and replace the dummy cannula.
Intrathecal (i.t.) Catheterization and Injection Protocol
Materials:
-
Anesthesia
-
PE-10 tubing
-
Surgical instruments
-
Suturing material
-
Analgesics
Surgical Protocol:
-
Anesthesia and Preparation: Anesthetize the animal and shave the back area over the lumbar spine.
-
Incision: Make a small incision to expose the vertebral column at the level of the L5-L6 intervertebral space.
-
Catheter Insertion: Carefully insert a length of PE-10 tubing into the subarachnoid space. A slight tail-flick is often an indicator of successful placement.
-
Exteriorization: Tunnel the catheter subcutaneously to exit at the back of the neck.
-
Securing and Closure: Secure the catheter at the insertion site and close the incisions.
-
Post-operative Care: Provide appropriate post-operative care and allow for a recovery period of 5-7 days. House animals individually.[9]
Injection Protocol:
-
Restraint: Gently restrain the conscious animal.
-
Injection: Connect a syringe containing the M35 solution to the exteriorized end of the catheter and inject the desired volume (typically 5-10 µL in rats) followed by a small flush of sterile saline.
Behavioral Assay: von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity, a measure of neuropathic pain.[10]
Materials:
-
Von Frey filaments (a graded set of calibrated monofilaments)
-
Elevated mesh platform
-
Testing chambers
Protocol:
-
Habituation: Place the animal in the testing chamber on the mesh platform and allow it to acclimate for at least 20-30 minutes before testing begins.
-
Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends.[11]
-
Response Assessment: A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[12] Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold.
Behavioral Assay: Forced Swim Test for Depression-like Behavior
This test is a common model to screen for antidepressant-like activity.[3][13]
Materials:
-
Glass or plastic cylinder (e.g., 25 cm diameter, 60 cm high for rats)
-
Water (23-25°C)
-
Video recording equipment (optional but recommended for unbiased scoring)
Protocol:
-
Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 30 cm).
-
Pre-test Session (for rats): On the first day, place the animal in the cylinder for a 15-minute pre-swim session. This induces a state of learned helplessness.
-
Test Session: 24 hours after the pre-test (or as the only session for mice), place the animal back in the water for a 5-6 minute test session.
-
Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[3] Antidepressant compounds typically decrease the duration of immobility.
Visualization of Pathways and Workflows
Galanin Receptor Signaling Pathways
Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) with distinct signaling cascades. M35 is known to be an antagonist at GalR1 and GalR2.[5] GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. GalR2 primarily couples to Gq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[14][15]
Caption: Galanin Receptor Signaling Pathways for GalR1 and GalR2.
General Experimental Workflow for in vivo M35 Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with M35 in a rodent model.
Caption: General workflow for M35 in vivo rodent studies.
References
- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M35 peptide solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M35 peptides. We address common solubility and stability issues to help ensure the success of your experiments.
First, a point of clarification:
The term "M35 peptide" can refer to two distinct molecules in scientific literature:
-
M35 as Galanin-Like Peptide (GALP): A hypothalamic neuropeptide that binds to galanin receptors.[1][2][3]
-
M35 as a residue in Amyloid-Beta (Aβ) peptide: Specifically, the methionine residue at position 35, which is crucial in the study of Alzheimer's disease. Its oxidation state significantly impacts the aggregation and stability of the Aβ peptide.[4][5][6][7]
This guide will provide information relevant to both, starting with general peptide handling principles and then delving into specifics for each peptide.
General FAQs for Peptide Handling
These general guidelines apply to most peptides, including both interpretations of M35, and are crucial for avoiding common solubility and stability problems.
Question: My lyophilized peptide won't dissolve. What should I do?
Answer: The solubility of a peptide is highly dependent on its amino acid sequence.[8][9] For initial solubilization, it is always recommended to test a small amount of the peptide first.[8]
Here is a general workflow for troubleshooting peptide solubility:
Caption: A general workflow for peptide solubilization.
Question: How should I store my M35 peptide to ensure its stability?
Answer: Proper storage is critical for preventing degradation.[10][11][12]
| Peptide Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | Room temperature (days to weeks) or 4°C.[10][13] | -20°C or -80°C. [11][12] | Protect from moisture and light.[1][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10] |
| In Solution | Not recommended. | -20°C or -80°C in aliquots. [9][10][12] | Avoid repeated freeze-thaw cycles.[10][12] Use sterile buffers at pH 5-6.[10][12] Peptides with certain amino acids (Cys, Met, Trp, Asn, Gln) are less stable in solution.[9][10][12] |
Question: I'm observing aggregation of my peptide in solution. How can I prevent this?
Answer: Peptide aggregation can be sequence-dependent and influenced by environmental factors.
-
pH: Ensure the pH of your buffer is not close to the peptide's isoelectric point (pI), where it will have a net neutral charge and be least soluble.
-
Concentration: Work with the lowest feasible concentration. High concentrations can promote aggregation.
-
Additives: In some cases, the addition of solubilizing agents or detergents may be necessary, but their compatibility with your downstream experiments must be verified.
Troubleshooting for M35 (Galanin-Like Peptide)
Question: What are the recommended solvents for M35 (GALP)?
Answer: Based on supplier datasheets, the following solvents can be used for M35 (GALP):
| Solvent | Concentration | Notes |
| Distilled Water | Up to 2 mg/mL[1] | This should be the first solvent to try. |
| Acetonitrile | Recommended if water fails[1] | Useful for more hydrophobic peptides. |
Experimental Protocol: Solubilization of M35 (GALP)
-
Allow the lyophilized peptide vial to equilibrate to room temperature.
-
Add the calculated volume of sterile distilled water to achieve a concentration of up to 2 mg/mL.
-
Gently vortex or pipette to dissolve. Avoid vigorous shaking.
-
If the peptide does not dissolve, try brief sonication.
-
If solubility is still an issue, use acetonitrile to create a stock solution, which can then be diluted with your experimental buffer.
-
For storage, aliquot the solution into low-protein-binding tubes and store at -20°C or -80°C.[10][12]
Troubleshooting for M35 Residue in Amyloid-Beta Peptides
The primary stability issue concerning the M35 residue in Aβ peptides is its oxidation and the subsequent effect on aggregation.[4][6][7]
Question: How does the oxidation of the Methionine-35 (M35) residue affect my Aβ peptide?
Answer: Oxidation of the M35 residue to methionine sulfoxide has been shown to significantly reduce the aggregation rate of Aβ peptides.[4][6] This can be a critical factor in experiments studying Aβ fibrillization.
Caption: Effect of M35 oxidation on Aβ peptide aggregation.
Question: I suspect my Aβ peptide with M35 is oxidizing during my experiment. How can I minimize this?
Answer: Methionine is susceptible to oxidation.[14] To minimize unwanted oxidation:
-
Use Degassed Buffers: Oxygen in your buffers can contribute to oxidation. Degassing buffers before use can help.
-
Avoid Metal Ion Contamination: Metal ions can catalyze oxidation reactions.[4] Use metal-chelating agents like EDTA in your buffers if compatible with your assay.
-
Storage: Store peptide solutions frozen and under an inert gas (e.g., argon or nitrogen) if possible.[11]
Experimental Protocol: Assessing Aβ (M35) Aggregation (Thioflavin T Assay)
This protocol provides a general method to monitor the aggregation of Aβ peptides.
-
Peptide Preparation: Carefully solubilize the Aβ peptide (with either reduced or oxidized M35) to create a stock solution, as described in the general solubility guide. A common solvent for Aβ is hexafluoroisopropanol (HFIP), which is then evaporated to create a peptide film, followed by reconstitution in a suitable buffer (e.g., PBS).
-
Assay Setup:
-
Prepare a final peptide solution at the desired concentration (e.g., 10 µM) in your assay buffer (e.g., PBS, pH 7.4).
-
Add Thioflavin T (ThT) to a final concentration of ~10-20 µM.
-
Use a 96-well black plate with a clear bottom suitable for fluorescence measurements.
-
-
Data Acquisition:
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) over several hours or days.
-
Include gentle shaking before each reading to ensure a homogenous solution.
-
-
Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The lag time and slope of the aggregation curve can be used to compare aggregation kinetics between different peptide preparations.
References
- 1. abbiotec.com [abbiotec.com]
- 2. abbiotec.com [abbiotec.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M35 oxidation induces Abeta40-like structural and dynamical changes in Abeta42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Met35 Oxidation Hinders Aβ25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bachem.com [bachem.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Reconstitution protocol for lyophilized Galanin Receptor Ligand M35
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reconstitution, handling, and troubleshooting of lyophilized Galanin Receptor Ligand M35.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized M35?
A1: The recommended starting solvent for M35 is sterile, distilled water.[1][2][3] If solubility is limited in water, other solvents such as DMSO or acetonitrile can be used.[1][4][5] It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire stock.[6]
Q2: How can I improve the solubility of M35?
A2: If M35 does not readily dissolve, gentle warming of the solution to 37°C or sonication in an ultrasonic bath for a short period can aid in dissolution.[4] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate.[7]
Q3: What are the recommended storage conditions for lyophilized and reconstituted M35?
A3: Lyophilized M35 powder should be stored at -20°C and protected from light, as it can be hygroscopic.[1][8][9] Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][10]
Q4: What is the stability of the reconstituted M35 solution?
A4: Reconstituted M35 solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[4][10] It is crucial to aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.
Q5: At what concentrations does M35 act as an antagonist versus an agonist?
A5: M35 exhibits a dual effect on galanin receptors. At low nanomolar concentrations (e.g., 1 nM), it acts as a galanin receptor antagonist.[10][11] However, at higher concentrations (e.g., 15-30 nM), it can act as a galanin receptor agonist, inhibiting forskolin-stimulated cAMP production.[10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reconstitution and storage of this compound.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| Water | Up to 2 mg/mL[1][9], 30 mg/mL[5], 50 mg/mL[4] | Sonication may be required[4]. |
| DMSO | 90 mg/mL[5], 100 mg/mL[4] | Sonication may be required[4]. |
| Acetonitrile | Recommended if solubility in water is poor[1][9]. | - |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to one year[9] | Protect from light; hygroscopic[1][9]. |
| Reconstituted Solution | -20°C | Up to 1 month[4][10] | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | -80°C | Up to 6 months[4][10] | Recommended for long-term storage. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized M35
-
Preparation: Before opening, bring the vial of lyophilized M35 to room temperature. This prevents condensation from forming inside the vial.
-
Solvent Addition: Add the appropriate volume of sterile, distilled water or another recommended solvent (see Table 1) to the vial. Aim for a stock solution concentration of 1-2 mg/mL.[6]
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[13] Avoid vigorous shaking.[7][14] If necessary, use an ultrasonic bath or warm the solution to 37°C for a short period to aid dissolution.[4]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.[7]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C.[4][10]
Troubleshooting Guide
Issue 1: The M35 peptide will not dissolve.
-
Possible Cause: The peptide has low solubility in the chosen solvent.
-
Solution:
Issue 2: The reconstituted solution appears cloudy or has precipitates.
-
Possible Cause 1: The solubility limit of the peptide has been exceeded.
-
Solution 1: Dilute the solution with more solvent to decrease the concentration.
-
Possible Cause 2: The peptide is aggregating.
-
Solution 2: Avoid vigorous mixing. Use gentle swirling or inversion to dissolve the peptide.[7] Ensure the storage conditions are appropriate and that the solution has not undergone multiple freeze-thaw cycles.
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Inaccurate peptide concentration due to incomplete reconstitution.
-
Solution 1: Ensure the peptide is fully dissolved before use. Visually inspect the solution for any undissolved particles.[7]
-
Possible Cause 2: Degradation of the peptide.
-
Solution 2: Ensure proper storage of both the lyophilized powder and the reconstituted aliquots. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Dual agonist/antagonist activity of M35.
-
Solution 3: Be mindful of the concentration-dependent effects of M35. Low nanomolar concentrations typically result in antagonistic activity, while higher concentrations can lead to agonistic effects.[10][11][12]
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: Simplified signaling pathway of M35 at Galanin Receptors.
References
- 1. abbiotec.com [abbiotec.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. This compound TFA|MSDS [dcchemicals.com]
- 9. abbiotec.com [abbiotec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: M35 Agonist Research
Disclaimer: The M35 receptor is a hypothetical designation used for this guide. The principles, pathways, and troubleshooting steps described are based on established knowledge of the canonical muscarinic acetylcholine receptors (M1-M5), particularly the Gq-coupled subtypes (M1, M3, M5).[1][2] This guide is intended for researchers investigating novel compounds with expected muscarinic agonist activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected signaling pathway for a Gq-coupled muscarinic agonist like M35?
The primary signaling pathway for muscarinic agonists acting on Gq-coupled receptors (like M1, M3, and M5) involves the activation of Phospholipase C (PLC).[1][2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4]
Q2: I'm observing a weaker-than-expected response. What are the initial checks I should perform?
A weak response can stem from several factors. First, verify the integrity and concentration of your M35 agonist stock solution. Compounds can degrade over time or after freeze-thaw cycles. Second, ensure the cell line expresses sufficient levels of the target receptor and that the cells are healthy and within an optimal passage number range.[5] Finally, consider the possibility of rapid receptor desensitization, where prolonged exposure to the agonist reduces the receptor's responsiveness.[6][7]
Q3: Could my M35 agonist be activating other, non-target receptors?
Yes, this is a common issue known as off-target effects. Novel compounds may have affinity for other G protein-coupled receptors (GPCRs) or even other classes of receptors.[3][8] If you observe an unexpected signaling profile (e.g., cAMP modulation instead of calcium flux), it is crucial to test for activity on other common receptors expressed in your cell model or to use selective antagonists to block potential off-target pathways.
Q4: What is "biased agonism" and could it explain my results?
Biased agonism, or functional selectivity, describes a phenomenon where an agonist can preferentially activate one signaling pathway over another through the same receptor.[9][10] For example, your M35 agonist might strongly activate the β-arrestin pathway (leading to receptor internalization and MAPK signaling) while only weakly activating the canonical G protein (Gq) pathway, or vice-versa.[10][11] This can lead to unexpected downstream cellular effects.[12]
Troubleshooting Guides
Issue 1: Lower-Than-Expected Potency or Efficacy in Calcium Mobilization Assay
Q: My dose-response curve for the M35 agonist shows a significantly higher EC50 value (lower potency) and a lower maximal response (lower efficacy) compared to the reference compound. What are the likely causes?
A: This is a common challenge in drug discovery. The potential causes can be broken down into three categories: issues with the compound, the cells, or the assay protocol itself.
Possible Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Solution: Prepare a fresh dilution of the agonist from a new stock vial. Verify the compound's purity and identity via analytical methods if possible. Ensure the vehicle/solvent used is compatible and does not degrade the compound.
-
-
Cellular Factors:
-
Receptor Expression: Low receptor density on the cell surface will lead to a diminished response.
-
Cell Health: Unhealthy cells or cells at a high passage number can exhibit altered signaling.
-
Solution: Use cells from a low-passage stock and ensure they are >95% viable before plating.
-
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can cause receptors to become unresponsive.[7][14]
-
Solution: Perform a time-course experiment to see if the response diminishes over time. Reduce incubation times or pre-treat with a GRK inhibitor (if appropriate for the experimental question) to see if the response is restored.[11]
-
-
-
Assay Protocol:
-
Incorrect Agonist Concentration: Serial dilution errors can lead to inaccurate final concentrations.
-
Solution: Carefully re-prepare the dilution series and use calibrated pipettes.
-
-
Suboptimal Assay Conditions: Factors like temperature, buffer composition, or dye loading time can affect the signal.
-
Data Comparison Table: Potency & Efficacy This table illustrates a typical scenario of reduced potency and efficacy.
| Compound | Expected EC50 | Observed EC50 | Expected Max Response (RFU) | Observed Max Response (RFU) |
| Reference Agonist | 15 nM | 18 nM | 50,000 | 48,500 |
| M35 Agonist | ~50 nM | >500 nM | ~45,000 | 15,000 |
Issue 2: Activation of an Unexpected Signaling Pathway
Q: My M35 agonist was designed to be Gq-selective, but I'm observing a decrease in cAMP levels, suggesting Gi coupling. Why would this happen?
A: Observing an unexpected signaling outcome is a critical finding that points towards several interesting pharmacological possibilities.
Possible Causes & Troubleshooting Steps:
-
Off-Target Receptor Activation: The M35 agonist may be acting on an endogenously expressed Gi-coupled receptor in your cell line (e.g., the M2 or M4 muscarinic receptors).[1][17]
-
Solution: Use a selective antagonist for the suspected off-target receptor (e.g., a selective M2/M4 antagonist) to see if the unexpected signal is blocked. Test the compound in a cell line engineered to express only the M35 target.
-
-
Promiscuous G Protein Coupling: While a receptor may preferentially couple to one G protein family (like Gq), it can sometimes couple to others (like Gi or Gs), especially when overexpressed in a recombinant system.[2][18]
-
Solution: Treat the cells with pertussis toxin (PTX), which specifically inactivates Gi/o proteins. If the cAMP decrease is abolished after PTX treatment, it confirms Gi involvement.
-
-
Biased Agonism: The agonist might stabilize a receptor conformation that favors interaction with Gi over Gq.
-
Solution: Profile the agonist across multiple pathways (e.g., calcium mobilization, β-arrestin recruitment, and cAMP modulation) to build a complete picture of its signaling bias.
-
Troubleshooting Workflow: Unexpected Signaling Use this logical workflow to diagnose the source of an unexpected signal.
Issue 3: Cytotoxicity Observed at High Agonist Concentrations
Q: My cell viability assay shows a significant decrease in cell health at M35 agonist concentrations above 10 µM. Is this a receptor-mediated effect?
A: While intense, sustained receptor signaling can sometimes lead to cell death, it is more common for cytotoxicity at high concentrations to be a non-specific, off-target effect related to the compound's physicochemical properties.
Possible Causes & Troubleshooting Steps:
-
Poor Compound Solubility: At high concentrations, the compound may precipitate out of the media, forming aggregates that are toxic to cells.
-
Solution: Visually inspect the media in your highest concentration wells for precipitation. Measure the compound's kinetic solubility in your assay buffer. Consider adding a small percentage of a solubilizing agent like DMSO, but ensure the final concentration is non-toxic to your cells.
-
-
Non-Specific Membrane Effects: Lipophilic compounds can disrupt cell membranes at high concentrations, leading to cytotoxicity.
-
Solution: Compare the cytotoxic profile of your M35 agonist with that of a structurally different but functionally similar agonist. If the reference agonist is not toxic at the same functional concentrations, the effect is likely specific to the M35 compound's structure.
-
-
Receptor-Mediated Excitotoxicity: In some cell types (e.g., neurons), massive and sustained calcium influx can trigger apoptotic pathways.
-
Solution: Determine if the cytotoxicity can be blocked by a selective M35 antagonist. If the antagonist rescues the cells, the effect is receptor-mediated.
-
Data Table: Cytotoxicity Profile
| M35 Agonist Conc. | Cell Viability (% of Vehicle) | Observation |
| 0.1 µM | 99% ± 2% | No significant effect |
| 1 µM | 97% ± 3% | No significant effect |
| 10 µM | 75% ± 5% | Moderate cytotoxicity |
| 50 µM | 30% ± 8% | High cytotoxicity, visible precipitation |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures Gq activation by monitoring intracellular calcium changes using a fluorescent indicator dye.[15][16][19][20][21]
Materials:
-
Cells expressing the M35 receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5 kit)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, prevents dye leakage from some cell types)
-
M35 agonist and reference compounds
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into the microplate to achieve a 90-100% confluent monolayer on the day of the assay.[15] Incubate overnight.
-
Dye Loading: Remove growth media and add the calcium dye solution (prepared in Assay Buffer as per the manufacturer's instructions). If required for your cell line, include probenecid.[16]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: Prepare a separate plate with your M35 agonist serial dilutions at 3-5x the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds, then inject the compound from the source plate and continue recording the fluorescence signal for 60-180 seconds.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Protocol 2: Receptor Desensitization Assay
This protocol assesses how pre-exposure to an agonist affects the receptor's ability to respond to a subsequent challenge.[14][22][23]
Methodology:
-
Prepare Plates: Plate and dye-load cells as described in the Calcium Mobilization Assay protocol.
-
Pre-treatment (Desensitization): Add a specific concentration of the M35 agonist (e.g., its EC80) to the treatment wells. To control wells, add only the vehicle buffer. Incubate for a set period (e.g., 30 minutes).
-
Wash Step: Gently wash the cells 2-3 times with warm Assay Buffer to remove the pre-treatment agonist.
-
Second Challenge: Immediately place the plate in the reader and perform a full dose-response experiment on all wells (both pre-treated and control) using the M35 agonist.
-
Data Analysis: Compare the dose-response curves from the control and pre-treated wells. A rightward shift in the EC50 and/or a decrease in the maximal response in the pre-treated wells indicates homologous desensitization.[7]
Signaling Pathway & Concept Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid and Efficient Immunoenzymatic Assay to Detect Receptor Protein Interactions: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxcyte.com [maxcyte.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Desensitization and models of receptor-channel activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M35 Concentration for Antagonist Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of M35 as a galanin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is M35 and what is its primary mechanism of action?
M35 is a chimeric peptide, specifically galanin(1-13)-bradykinin(2-9)amide, that acts as a high-affinity ligand for galanin receptors. It is particularly noted for its dual activity as both an antagonist and an agonist at these receptors, depending on its concentration.
Q2: At what concentration does M35 act as an antagonist?
M35 typically exhibits antagonist activity at low nanomolar concentrations. For instance, in studies using Rin m 5F insulinoma cells, a concentration of 1 nM M35 has been shown to reverse the inhibitory effect of 10 nM galanin on forskolin-stimulated cyclic AMP (cAMP) production.[1][2] It is crucial to perform a dose-response curve to determine the optimal antagonist concentration for your specific experimental system.
Q3: When does M35 switch to an agonist?
At higher concentrations, typically above 10 nM, M35 begins to act as a galanin receptor agonist.[1][2] For example, at concentrations of 15 nM and 30 nM, M35 has been observed to mimic the action of galanin by inhibiting forskolin-stimulated cAMP production in Rin m 5F cells.[1][2]
Q4: How should I prepare and store M35 stock solutions?
-
Reconstitution: For in vitro experiments, M35 can be reconstituted in sterile distilled water or a buffer appropriate for your assay. One supplier suggests that for a 2.5 mg/mL stock solution, 100 μL of a 25.0 mg/mL DMSO stock can be added to 900 μL of 20% SBE-β-CD in saline.[1]
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized M35 peptide should be stored at -20°C or -80°C, protected from light.[3][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture contamination.[3][5][6]
-
Storage of Stock Solutions: Aliquot the reconstituted M35 into smaller volumes to avoid repeated freeze-thaw cycles.[3][7] Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[1] For short-term use (up to a week), a solution can be stored at 4°C.[3]
Q5: Which cell lines are suitable for studying M35 antagonist activity?
The rat pancreatic beta-cell line Rin m 5F is a well-documented model for studying the effects of M35 on galanin receptors, particularly through cAMP assays.[1][2] Other cell lines endogenously expressing or engineered to express galanin receptor subtypes (GALR1, GALR2, GALR3) can also be used.
Troubleshooting Guides
Problem 1: No observable antagonist effect of M35.
| Possible Cause | Troubleshooting Step |
| Incorrect M35 Concentration | The concentration of M35 may be too high, pushing it into its agonistic range. Perform a full dose-response curve starting from sub-nanomolar concentrations up to the micromolar range to identify the antagonistic window. |
| Peptide Degradation | M35, being a peptide, is susceptible to degradation. Ensure proper storage of lyophilized powder and reconstituted stock solutions (see FAQ Q4). Avoid multiple freeze-thaw cycles by using aliquots. Run a quality control check of your M35 stock if possible. |
| Low Receptor Expression | The cell line used may not express a sufficient number of galanin receptors. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the antagonistic effect. Optimize the assay conditions, such as cell density, agonist (galanin) concentration, and incubation times. |
Problem 2: M35 shows agonist activity at expected antagonist concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration Calculation Error | Double-check all calculations for dilutions of your M35 stock solution. Serial dilution errors can lead to significantly higher-than-intended concentrations. |
| Cell System Differences | The concentration at which M35 switches from an antagonist to an agonist can be cell-type dependent. The reported switch at >10 nM was observed in Rin m 5F cells.[1][2] Your cell system may have a different sensitivity. A thorough dose-response experiment is critical. |
| Presence of Endogenous Galanin | In some systems, M35's agonistic activity is masked by the presence of endogenous galanin.[8] Consider experimental conditions that minimize endogenous ligand effects. |
Problem 3: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and serum conditions, as these can affect receptor expression and cell signaling. |
| Peptide Adsorption | Peptides can adsorb to plasticware. To minimize this, consider using low-retention plasticware or pre-coating surfaces with a blocking agent like bovine serum albumin (BSA). |
| Assay Timing and Temperature | Maintain consistent incubation times and temperatures throughout the experiment, as these can influence enzyme kinetics and signaling events. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents, especially viscous stock solutions, to ensure homogenous concentrations in your assay wells. |
Data Presentation
Table 1: M35 Binding Affinities and Functional Concentrations
| Parameter | Receptor/System | Value | Reference |
| Kd | Galanin Receptor | 0.1 nM | [1] |
| Ki | Human Galanin Receptor Type 1 | 0.11 nM | [1] |
| Ki | Human Galanin Receptor Type 2 | 2.0 nM | [1] |
| Antagonist Concentration | Rin m 5F cells (vs. 10 nM Galanin) | 1 nM | [1][2] |
| Agonist Concentration | Rin m 5F cells | 15 nM and 30 nM | [1][2] |
Experimental Protocols
Key Experiment: Determining M35 Antagonist Activity via cAMP Assay in Rin m 5F Cells
This protocol is a generalized procedure based on common practices for cAMP assays and the specific information available for M35.
1. Cell Culture and Plating:
-
Culture Rin m 5F cells in the recommended medium until they reach approximately 80-90% confluency.
-
Harvest the cells and determine cell viability and density.
-
Plate the cells in a suitable multi-well plate (e.g., 96-well) at a pre-optimized density. Allow cells to adhere overnight.
2. Reagent Preparation:
-
Prepare a stock solution of M35 (e.g., 1 mM in sterile water or appropriate buffer) and store in aliquots at -80°C.
-
Prepare a stock solution of galanin (agonist) in a similar manner.
-
Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
3. Antagonist Dose-Response Experiment:
-
Prepare serial dilutions of M35 in the stimulation buffer to cover a range of concentrations (e.g., 0.01 nM to 1 µM).
-
Wash the plated cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with the different concentrations of M35 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of galanin (e.g., an EC80 concentration, which should be determined in a prior agonist dose-response experiment) to all wells except the negative control.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
4. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the M35 concentration.
-
Determine the IC50 value of M35, which is the concentration that inhibits 50% of the galanin-induced effect on forskolin-stimulated cAMP levels.
Visualizations
Caption: Galanin receptor signaling pathways.
Caption: Experimental workflow for determining M35 antagonist activity.
Caption: Logical relationship of M35 concentration and its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. genscript.com [genscript.com]
- 8. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting dose-response curves of Galanin Receptor Ligand M35
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Galanin Receptor Ligand M35 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
M35 is a chimeric peptide, specifically [galanin(1-13)-bradykinin(2-9)amide], that acts as a high-affinity ligand for galanin receptors. It is known for its dual activity as both an antagonist and a partial agonist, depending on the concentration and the specific galanin receptor subtype it interacts with.
Q2: What are the binding affinities of M35 for the different galanin receptors?
M35 exhibits differential binding affinities for the galanin receptor subtypes. It binds with high affinity to the Galanin Receptor 1 (GalR1) and with a lower affinity to the Galanin Receptor 2 (GalR2).
Q3: How should I dissolve and store M35?
For optimal results, it is recommended to first dissolve the lyophilized M35 peptide in sterile, distilled water. If solubility issues arise, a small amount of a polar organic solvent such as DMSO or acetonitrile can be used, followed by dilution with your aqueous experimental buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the known signaling pathways for the galanin receptors?
Galanin receptors are G protein-coupled receptors (GPCRs) with distinct signaling cascades:
-
GalR1 and GalR3: These receptors primarily couple to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
GalR2: This receptor predominantly couples to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[1][3]
Data Presentation
Table 1: Binding Affinity of M35 for Human Galanin Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| GalR1 | 0.11 nM[3][4] |
| GalR2 | 2.0 nM[3][4] |
Table 2: Dose-Dependent Effects of M35 on Forskolin-Stimulated cAMP Production in Rin m 5F Cells
| M35 Concentration | In the presence of 10 nM Galanin | In the absence of Galanin | Observed Effect |
| 1 nM | Yes | - | Reverses Galanin's inhibitory effect (Antagonist)[4] |
| 15 nM | - | Yes | Inhibits cAMP production (Agonist)[4] |
| 30 nM | - | Yes | Inhibits cAMP production (Agonist)[4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for M35 Activity on GalR1/GalR3
This protocol is designed to measure the effect of M35 on intracellular cAMP levels in cells expressing GalR1 or GalR3.
Materials:
-
Cells expressing the galanin receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
M35 peptide
-
Galanin (positive control)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at a density that allows for optimal signal detection and leave them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of M35 and galanin in assay buffer.
-
Assay:
-
For Antagonist Effect:
-
Pre-incubate the cells with varying concentrations of M35 for 15-30 minutes.
-
Add a fixed concentration of galanin (e.g., EC80) to all wells except the negative control.
-
Incubate for 30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes.
-
-
For Agonist Effect:
-
Add varying concentrations of M35 to the cells.
-
Incubate for 30 minutes.
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for 15-30 minutes.
-
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the M35 concentration to generate dose-response curves.
Protocol 2: In Vitro Calcium Flux Assay for M35 Activity on GalR2
This protocol measures changes in intracellular calcium concentration in response to M35 in cells expressing GalR2.
Materials:
-
Cells expressing GalR2 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
M35 peptide
-
Galanin (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of M35 and galanin in assay buffer.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
Inject the M35 or galanin solutions into the wells while continuously recording the fluorescence signal for a set period (e.g., 2-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence intensity over time. Plot the peak fluorescence response against the log of the M35 concentration to generate dose-response curves.
Mandatory Visualizations
Caption: Signaling pathways of Galanin Receptors 1, 2, and 3.
References
- 1. ir.tdc.ac.jp [ir.tdc.ac.jp]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the M35 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M35 peptide. The M35 peptide is a chimeric molecule, originally developed as a high-affinity galanin receptor antagonist. However, its complex pharmacology, including concentration-dependent dual agonistic and antagonistic activities, can lead to unexpected experimental outcomes. This guide addresses potential off-target effects and provides protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the M35 peptide and what is its primary target?
A1: The M35 peptide is a synthetic chimeric peptide, consisting of galanin-(1-13) linked to bradykinin-(2-9). It is a high-affinity ligand for galanin receptors (GalR). It was initially designed as a galanin receptor antagonist and binds with high affinity to these G-protein-coupled receptors.
Q2: My results are inconsistent when using the M35 peptide. Sometimes it acts as an antagonist, and other times it seems to have an agonistic effect. Why is this happening?
A2: This is a known characteristic of the M35 peptide. It exhibits dual activity depending on its concentration and the presence of endogenous galanin. At low concentrations, it typically acts as a galanin receptor antagonist. However, at concentrations above 10 nM, it can act as a galanin receptor agonist[1]. This dual nature is crucial to consider when designing experiments and interpreting results. In systems with no endogenous galanin, M35 can show agonistic effects even at lower concentrations[2].
Q3: I am observing unexpected effects on cellular signaling pathways that don't seem to be mediated by galanin receptors. What could be the cause?
A3: While M35 is primarily targeted to galanin receptors, like many peptides, it could have off-target interactions at high concentrations. The bradykinin component of the chimeric peptide could potentially interact with bradykinin receptors, although it is the (2-9) fragment. It is recommended to perform counter-screening experiments, such as using cell lines that do not express galanin receptors, to identify true off-target effects.
Q4: What is the stability of the M35 peptide in solution and how should I store it?
A4: M35 is a peptide and, like all peptides, is susceptible to degradation by proteases. It is supplied as a lyophilized powder and should be stored at -20°C or below. For experiments, it is recommended to reconstitute the peptide in a sterile, buffered solution and use it immediately. If storage of the reconstituted solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. One of the advantages of the M35 peptide is that it does not contain methionine, which makes it less susceptible to oxidation compared to other galanin antagonists like galantide[3].
Q5: Are there any known off-target toxicities associated with the M35 peptide?
A5: The available literature primarily focuses on the on-target pharmacological effects of M35 at the galanin receptors. While systemic toxicity studies are not extensively reported in the provided search results, it is always good practice to assess cytotoxicity in your specific experimental model using a cell viability assay.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity
-
Problem: The M35 peptide is causing an effect consistent with galanin receptor activation, even though it was intended to be used as an antagonist.
-
Possible Causes & Solutions:
-
Concentration is too high: M35 can act as an agonist at concentrations above 10 nM[1].
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for antagonistic activity in your system. Start with concentrations well below 10 nM.
-
-
Absence of endogenous galanin: In systems with little to no endogenous galanin, the intrinsic agonistic activity of M35 may be more pronounced[2].
-
Troubleshooting Step: If possible, compare the effect of M35 in the presence and absence of exogenously added galanin to confirm its antagonistic action.
-
-
Off-target effects: At very high concentrations, the observed effect might be due to interactions with other receptors.
-
Troubleshooting Step: Use a control peptide with a scrambled sequence or test the effect of M35 on cells lacking galanin receptors.
-
-
Issue 2: Lack of Antagonistic Effect
-
Problem: The M35 peptide is not blocking the action of galanin in the experiment.
-
Possible Causes & Solutions:
-
Peptide degradation: The M35 peptide may have degraded due to improper storage or handling.
-
Troubleshooting Step: Reconstitute a fresh aliquot of the lyophilized peptide. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
Suboptimal concentration: The concentration of M35 may be too low to effectively compete with galanin.
-
Troubleshooting Step: Increase the concentration of M35 in a stepwise manner. A dose-response experiment is recommended.
-
-
Pharmacokinetics in in-vivo studies: In animal models, the peptide may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.
-
Troubleshooting Step: Consider different routes of administration or a vehicle that enhances peptide stability and delivery.
-
-
Data on M35 Peptide Receptor Affinity
| Receptor | Species | Binding Affinity (Ki) | Reference |
| Galanin Receptor 1 | Human | 0.11 nM | MedChemExpress |
| Galanin Receptor 2 | Human | 2.0 nM | MedChemExpress |
Key Experimental Protocols
Protocol 1: In Vitro Assay for Determining Agonist vs. Antagonist Activity
-
Cell Culture: Culture cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GalR1 or GalR2).
-
Assay Setup:
-
For antagonist activity , pre-incubate the cells with varying concentrations of M35 peptide (e.g., 0.1 nM to 1 µM) for 15-30 minutes. Then, add a fixed concentration of galanin (e.g., the EC50 concentration for the desired response).
-
For agonist activity , incubate the cells with varying concentrations of M35 peptide alone.
-
-
Response Measurement: Measure a downstream signaling event associated with galanin receptor activation. This could be a second messenger assay (e.g., cAMP accumulation for GalR1, or calcium mobilization for GalR2) or a functional assay (e.g., neurite outgrowth)[2].
-
Data Analysis:
-
For antagonism, plot the response against the concentration of M35. A decrease in the galanin-induced signal with increasing M35 concentration indicates antagonistic activity.
-
For agonism, plot the response against the concentration of M35. An increase in the signal with increasing M35 concentration indicates agonistic activity.
-
Protocol 2: Cell Viability Assay for Cytotoxicity Assessment
-
Cell Plating: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of M35 peptide concentrations for the desired duration of your main experiment (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT or other viability assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control. A significant decrease in cell viability indicates cytotoxicity.
Visualizations
Caption: M35 peptide interaction with Galanin receptors and downstream signaling.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of galanin-induced inhibition of insulin secretion from isolated mouse islets by the non-methionine containing antagonist M35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M35 Intrinsic Agon't Activity
This technical support center provides guidance for researchers encountering issues related to the intrinsic agonist activity (also known as constitutive activity) of the M35 receptor. The term "M35" is treated here as representative of a G protein-coupled receptor (GPCR) exhibiting such properties, with specific examples drawing from muscarinic acetylcholine receptors (such as M3) which are known to display constitutive activity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is intrinsic agonist activity?
A1: Intrinsic agonist activity, or constitutive activity, is the ability of a receptor, such as a GPCR, to signal in the absence of an agonist.[4][5][6] This means the receptor can spontaneously adopt an active conformation and initiate downstream signaling cascades.[7][8] This phenomenon is important in both normal physiology and disease states.[9]
Q2: How can I determine if my M35-expressing cell line exhibits high intrinsic activity?
A2: High intrinsic activity will manifest as a high basal signal in your functional assays, even without the addition of an agonist. You can quantify this by comparing the signal from cells expressing the M35 receptor to a control cell line that does not. A significantly higher baseline in the M35-expressing cells suggests constitutive activity. The level of this activity can be influenced by the cell type and the receptor expression level.[6][10]
Q3: What is the difference between a neutral antagonist and an inverse agonist?
A3: A neutral antagonist binds to a receptor and blocks an agonist from binding, but has no effect on the receptor's basal activity. An inverse agonist, on the other hand, binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing the basal signaling.[4][5][11] Many compounds previously classified as antagonists are now understood to be inverse agonists.[5]
Q4: Can intrinsic activity affect the potency of my test compounds?
A4: Yes, high intrinsic activity can influence the apparent potency and efficacy of agonists. Overexpression of G proteins, which can enhance constitutive activity, has been shown to increase the potency of agonists and the efficacy of partial agonists.[2] Therefore, controlling for intrinsic activity is crucial for accurate pharmacological characterization.
Troubleshooting Guides
Problem 1: High Basal Signal in My M35 Functional Assay
-
Possible Cause 1: High Receptor Expression. Overexpression of GPCRs can lead to increased constitutive activity.[6]
-
Solution: Titrate the amount of M35 plasmid used for transfection to find an expression level that provides a suitable assay window without an excessively high basal signal. Consider using a weaker promoter or generating a stable cell line with lower, more controlled expression.
-
-
Possible Cause 2: Cell Line Choice. The cellular environment, including the complement of G proteins and other signaling molecules, can influence a receptor's intrinsic activity.
-
Solution: Test the M35 receptor in different host cell lines (e.g., CHO, HEK293, AtT-20) to identify one that provides an optimal balance of signal-to-background.
-
-
Possible Cause 3: Assay Conditions. Factors like incubation time and temperature can affect the basal signal.
-
Solution: Optimize your assay conditions. For example, in some assays, shorter incubation times may reduce the accumulation of the second messenger, thereby lowering the basal signal.
-
Problem 2: My Putative "Antagonist" Appears to have Agonist Activity.
-
Possible Cause: The compound is a partial agonist. In a system with very low intrinsic activity, a partial agonist will show a clear agonistic effect.
-
Solution: Characterize the compound's efficacy relative to a full agonist. If it produces a submaximal response even at saturating concentrations, it is a partial agonist.
-
-
Possible Cause: The compound is an agonist for an endogenous receptor. The host cell line may express an endogenous receptor that is activated by your compound and signals through the same pathway.
-
Solution: Run the assay using the parental cell line (without M35 expression). If you still observe a signal, it indicates an off-target effect on an endogenous receptor.
-
Problem 3: Difficulty in Identifying Inverse Agonists.
-
Possible Cause: Low Assay Window. The basal signal from the intrinsic activity may be too low to reliably detect a further decrease upon addition of an inverse agonist.[5]
-
Solution 1: Increase Receptor Expression. Carefully increase the expression of M35 to elevate the basal signal. However, be mindful of the issues associated with very high overexpression (see Problem 1).
-
Solution 2: Screen in Antagonist Mode First. A practical approach is to first screen for antagonists in the presence of a known agonist. Hits from this screen can then be tested in an agonist-free assay to identify those that also reduce the basal signal, thus confirming them as inverse agonists.[5]
-
Experimental Protocols & Data
Key Experimental Methodologies
1. IP-One Assay for Gq-Coupled Receptor Activity
The IP-One assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[12][13] This assay is well-suited for detecting both agonist and inverse agonist activity of Gq-coupled receptors like the M3 muscarinic receptor.[14]
-
Principle: Cells are stimulated in the presence of LiCl, which inhibits the degradation of IP1, allowing it to accumulate.[12][13] The amount of IP1 is then quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[13]
-
Protocol Outline:
-
Cell Plating: Plate M35-expressing cells in a suitable microplate (e.g., 96- or 384-well white plates).[13][15]
-
Compound Addition: For inverse agonist measurement, add serial dilutions of the test compounds. For antagonist measurement, pre-incubate with antagonists before adding a fixed concentration (e.g., EC80) of a known agonist.[13]
-
Stimulation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).[12][15]
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) and incubate at room temperature for 1 hour.[13]
-
Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the IP1 concentration.[13]
-
2. cAMP Assay for Gs/Gi-Coupled Receptor Activity
Cyclic AMP (cAMP) assays are used to measure the activity of receptors that couple to Gs (which stimulates cAMP production) or Gi (which inhibits it).[16][17][18][19]
-
Principle: These assays quantify the intracellular cAMP levels, often using competitive immunoassays (like HTRF) or reporter systems (like GloSensor, which uses a luciferase fused to a cAMP binding domain).[18][19]
-
Protocol Outline for a Gi-Coupled Receptor:
-
Cell Plating: Plate M35-expressing cells in a suitable microplate.
-
Compound Addition: Add serial dilutions of the test compounds (agonists or inverse agonists).
-
Stimulation: To measure the inhibitory effect of a Gi-coupled receptor, stimulate adenylyl cyclase with forskolin to raise basal cAMP levels.[17] Then, add the test compounds and incubate. Forskolin-free methods are also available for some sensitive assay systems.[16]
-
Lysis and Detection: Lyse the cells and add the detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate).[18]
-
Reading: Read the plate on a compatible reader. For a Gi agonist, the signal will increase as cAMP levels decrease.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing compounds acting on a receptor with intrinsic activity.
| Compound | Class | EC50 / IC50 (nM) | Emax (% of Full Agonist) | Effect on Basal Signal |
| Carbachol | Full Agonist | 150 | 100% | Increase |
| Pilocarpine | Partial Agonist | 450 | 65% | Increase |
| Atropine | Neutral Antagonist | 10 (IC50 vs. Carbachol) | N/A | No Change |
| Tiotropium | Inverse Agonist | 5 (IC50 vs. Basal) | -40% (of Basal) | Decrease |
Visualizations
Signaling Pathways and Experimental Logic
Caption: M35 receptor Gq signaling pathway showing intrinsic and ligand-induced activation.
Caption: Troubleshooting workflow for managing M35 intrinsic agonist activity.
Caption: Logical relationships of ligand types to receptor activity states.
References
- 1. The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of muscarinic receptor subtypes constitutively activated by G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Avoiding M35 degradation in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of M35, a chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, and to address common challenges related to its stability in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is M35 and what is its primary function?
M35 is a chimeric peptide that acts as a high-affinity galanin receptor antagonist.[1][2][3][4] It is composed of the first 13 amino acids of galanin linked to a fragment of bradykinin.[1] Researchers use M35 to study the physiological roles of galanin by blocking its interaction with its receptors (GALR1, GALR2, and GALR3). It's important to note that in some systems, M35 can exhibit partial agonist activity, particularly at higher concentrations or in the absence of the native galanin peptide.[1][2]
Q2: How should I store the lyophilized M35 peptide for maximum stability?
For long-term storage, lyophilized M35 should be kept at -20°C or, for even greater stability, at -80°C in a desiccator to protect it from moisture.[5][6][7][8][9][10] When stored correctly in its lyophilized form, the peptide can be stable for months to years.[7] It is also crucial to protect the peptide from light.[5][11]
Q3: What is the correct procedure for reconstituting M35?
Proper reconstitution is critical to maintaining the integrity of the peptide. Follow these steps:
-
Warm the vial: Before opening, allow the vial of lyophilized M35 to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, as many peptides are hygroscopic.[6][7]
-
Use a sterile solvent: The choice of solvent depends on the peptide's sequence and your experimental needs. For many peptides, sterile, slightly acidic buffered solutions (pH 5-7) are recommended for optimal stability in solution.[6] Always use sterile water or buffers to prevent microbial contamination that can degrade the peptide.[6]
-
Gentle dissolution: Add the desired volume of solvent slowly to the side of the vial. Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex vigorously, as this can cause aggregation or degradation.[5]
Q4: My M35 solution appears to have lost activity in my long-term experiment. What are the likely causes?
Loss of activity during a long-term experiment is often due to peptide degradation. Several factors can contribute:
-
Improper Storage: Storing the peptide solution at 4°C is only suitable for short-term use (days to a few weeks). For longer periods, it should be aliquoted and frozen at -20°C or -80°C.[5][7][9]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide. It is essential to aliquot the stock solution into single-use volumes to avoid this.[6][7][9][10]
-
Enzymatic Degradation: If used in cell culture or with biological samples, proteases present in the medium or secreted by cells can cleave the peptide.[12][13]
-
Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[9][10][14] This can be accelerated by exposure to air and certain metal ions.[15]
-
Chemical Instability: Certain amino acid sequences are prone to specific chemical degradation pathways like deamidation (especially Asn-Gly sequences) or hydrolysis (at Asp residues).[9][14]
Q5: How can I prevent enzymatic degradation of M35 in my cell culture experiments?
Exopeptidases and endopeptidases in cell culture can significantly reduce the effective concentration of M35 over time.[13] To mitigate this:
-
Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium if it is compatible with your experimental goals.
-
Replenish M35: In very long-term experiments (spanning multiple days), it may be necessary to replenish the M35 in the culture medium periodically.
-
Modify the Peptide: For future studies, consider using peptides with modified termini (e.g., N-terminal acetylation or C-terminal amidation) which can confer resistance to exopeptidases.[12]
Data on Peptide Stability
Table 1: Recommended Storage Conditions for Peptides
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccator, protected from light and moisture.[5][7][11] |
| 4°C | Weeks to Months | Short-term storage only. Ensure vial is tightly sealed. | |
| In Solution | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use a sterile, buffered solution (pH 5-7).[6][7] |
| 4°C | Days to Weeks | For immediate or short-term use only. Prone to microbial growth and degradation. |
Table 2: Common Peptide Degradation Pathways and Prevention Strategies
| Degradation Pathway | Susceptible Residues | Contributing Factors | Prevention Strategy |
| Oxidation | Cys, Met, Trp | Exposure to atmospheric oxygen, metal ions, freeze-thaw cycles.[9][15] | Dissolve in oxygen-free buffers; store under inert gas; avoid metal-containing buffers.[7] |
| Deamidation | Asn (especially Asn-Gly), Gln | High pH (>8), high temperature.[9][14] | Maintain solution pH between 5 and 7; store at low temperatures. |
| Hydrolysis | Asp (especially Asp-Pro, Asp-Gly), Ser | Acidic conditions, high temperature.[9] | Avoid strongly acidic conditions; maintain low-temperature storage. |
| Diketopiperazine Formation | N-terminus, especially with Pro or Gly in positions 1 or 2. | Occurs spontaneously, especially in solution. | Modify the N-terminus (e.g., acetylation). |
| Aggregation | Hydrophobic residues (Val, Ile, Leu, Phe, Tyr) | High concentration, certain pH values, temperature changes.[15][16] | Store at recommended concentrations; optimize pH and ionic strength of the buffer. |
| Enzymatic Cleavage | Various | Presence of proteases in biological samples (e.g., serum, cell culture).[12][17] | Add protease inhibitors; minimize incubation time; use modified, resistant peptides. |
Experimental Protocols
Protocol: Assessing M35 Stability by RP-HPLC
This protocol provides a general method to quantify the amount of intact M35 over time in a specific experimental buffer or medium. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing peptide purity and degradation.[17][18]
1. Objective: To determine the half-life and degradation profile of M35 under specific experimental conditions (e.g., in cell culture medium at 37°C).
2. Materials:
-
M35 peptide
-
Experimental buffer/medium (e.g., DMEM + 10% FBS)
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Quenching solution (e.g., 10% TFA or organic solvent like ACN)
-
Thermostatted incubator or water bath
3. Procedure:
-
Prepare M35 Stock Solution: Reconstitute lyophilized M35 in a suitable sterile buffer to a known concentration (e.g., 1 mg/mL).
-
Sample Incubation:
-
Add a known amount of M35 stock solution to your experimental buffer/medium to achieve the final working concentration (e.g., 10 µM).
-
Incubate the sample at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction to stop further degradation. This can be done by adding a quenching solution and/or flash-freezing the sample in liquid nitrogen. Store samples at -80°C until analysis. The "t=0" sample represents 100% intact peptide.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If the samples contain proteins (like serum), precipitate them by adding 2 volumes of cold ACN, vortex, incubate at -20°C for 30 minutes, and then centrifuge to pellet the protein.[19]
-
Transfer the supernatant containing the peptide to a new tube and evaporate the ACN if necessary.
-
Reconstitute the sample in Mobile Phase A.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact M35 peptide based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact M35 at each time point.
-
Calculate the percentage of remaining intact M35 at each time point relative to the t=0 sample.
-
Plot the percentage of intact M35 versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your experiments with M35.
Caption: Galanin Receptor Signaling Pathways and M35 Action.
Caption: Recommended Workflow for M35 Peptide Handling and Storage.
Caption: Common Pathways of Peptide Degradation in Experiments.
References
- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioactiveresearch.com [bioactiveresearch.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. corepeptides.com [corepeptides.com]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M35 Ligand Interference with Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of the M35 ligand in common fluorescent assays. The information is tailored for researchers working in drug discovery and related fields who utilize fluorescence-based methodologies for studying G-protein coupled receptors (GPCRs), such as the galanin receptors targeted by M35.
Frequently Asked Questions (FAQs)
Q1: What is the M35 ligand and why might it interfere with fluorescent assays?
A1: The M35 ligand is a chimeric peptide composed of galanin (1-13) and bradykinin (2-9) amide.[1][2] It acts as a high-affinity antagonist for galanin receptors.[1][3][4] The potential for interference in fluorescent assays arises from its peptide nature. Specifically, the amino acid sequence of M35, Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 , contains three intrinsically fluorescent amino acids: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[1][5] These residues can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorescent probes used in your assay, leading to inaccurate results.
Q2: What are the potential spectral properties of the M35 ligand?
| Amino Acid | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Tryptophan (Trp) | ~280 | ~350 | The indole group of tryptophan is the strongest contributor to the intrinsic fluorescence of most proteins and peptides.[6] |
| Tyrosine (Tyr) | ~275 | ~303 | Tyrosine's fluorescence is often quenched in the presence of tryptophan due to Förster Resonance Energy Transfer (FRET).[6][7] |
| Phenylalanine (Phe) | ~260 | ~282 | Phenylalanine has the lowest quantum yield of the three and its contribution is often negligible in the presence of tryptophan and tyrosine. |
It is also important to consider the possibility of intramolecular interactions, such as Förster Resonance Energy Transfer (FRET) between the tyrosine and tryptophan residues within the M35 peptide, which could lead to quenching of tyrosine fluorescence and enhanced tryptophan emission.[8][9][10][11]
Q3: What are the common types of fluorescent assay interference caused by compounds like M35?
A3: Small molecules and peptides like M35 can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The intrinsic fluorescence of the M35 ligand can contribute to the background signal, leading to false positives or an artificially high baseline.
-
Quenching: The M35 ligand might absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore, a phenomenon known as the inner filter effect. This leads to a decrease in the measured fluorescence signal and can result in false negatives.
-
Light Scatter: At high concentrations, peptides can aggregate and cause light scattering, which can interfere with fluorescence measurements.
-
Alteration of Fluorophore Properties: The M35 ligand could interact with the fluorescent probe, altering its quantum yield or spectral properties.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating M35 ligand interference in three common types of fluorescent assays used for GPCR research.
Guide 1: Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) assays are frequently used to study ligand-receptor binding.[12][13][14][15] Interference from the M35 ligand can significantly impact the accuracy of these assays.
Potential Issues & Troubleshooting Steps:
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High background polarization | M35 ligand autofluorescence. | 1. Run a control experiment: Measure the fluorescence polarization of the M35 ligand alone at the assay concentration. 2. Subtract background: If significant, subtract the M35 polarization value from your experimental readings. 3. Use a red-shifted tracer: Select a fluorescent tracer with excitation and emission wavelengths outside the potential range of M35's intrinsic fluorescence. |
| Lower than expected polarization change | M35 is quenching the fluorescent tracer. | 1. Perform a quenching control: Measure the fluorescence intensity of the tracer in the presence and absence of the M35 ligand. A decrease in intensity indicates quenching. 2. Change the tracer: Use a tracer with a different fluorophore that is less susceptible to quenching by M35. 3. Optimize tracer concentration: Use the lowest possible concentration of the tracer that still provides a good signal-to-noise ratio. |
| Inconsistent or noisy readings | M35 ligand aggregation and light scattering. | 1. Check solubility: Ensure the M35 ligand is fully dissolved in the assay buffer. Consider including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 in the buffer. 2. Centrifuge samples: Before reading, centrifuge the plate to pellet any aggregates. |
Experimental Protocol: Generic FP Competition Binding Assay for a GPCR
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare serial dilutions of the unlabeled competitor ligand (M35) and a known reference ligand in the same buffer.
-
Prepare a solution of the purified GPCR (e.g., galanin receptor) in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the tracer solution to all wells of a black, low-binding microplate.
-
Add 5 µL of the competitor ligand dilutions (including a buffer-only control for maximum polarization and a high concentration of a known binder for minimum polarization).
-
Initiate the binding reaction by adding 5 µL of the GPCR solution to all wells.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen tracer.
-
Caption: Simplified Gq signaling pathway for galanin receptors.
Guide 3: Calcium Mobilization Assays
Calcium mobilization assays are widely used functional assays to screen for GPCR modulators, particularly for Gq-coupled receptors. [8][9][11][16][17][18][19][20][21] Potential Issues & Troubleshooting Steps:
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High background fluorescence | M35 ligand autofluorescence overlapping with the calcium indicator dye's spectrum. | 1. Run a control with M35 and the dye: Add M35 to cells loaded with the calcium indicator dye in the absence of an agonist to check for direct effects on the dye's fluorescence. 2. Use a different calcium indicator: Select a dye with a different spectral profile (e.g., a red-shifted dye if available). |
| Inhibition of the agonist-induced calcium signal | M35 is acting as an antagonist (expected behavior), or it is quenching the calcium indicator's fluorescence. | 1. Confirm antagonism: This is the expected pharmacological effect of M35. 2. Distinguish from quenching: Perform a control where M35 is added after the agonist has induced a calcium peak. A rapid drop in fluorescence could indicate quenching, whereas a lack of initial response to the agonist in the presence of M35 confirms antagonism. |
| Unexpected increase in calcium signal | M35 may have some partial agonist activity at high concentrations, or it is directly interacting with the cells to cause calcium influx. | 1. Test M35 alone: Apply M35 to the cells without any other agonist to see if it elicits a calcium response. 2. Use a different cell line: Test in a cell line that does not express the galanin receptor to check for off-target effects. |
Experimental Protocol: Generic No-Wash Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells expressing the galanin receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate as recommended (e.g., 1 hour at 37°C).
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the M35 ligand and a known agonist.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
Measure baseline fluorescence for a short period.
-
Inject the M35 dilutions (for antagonist mode) followed by a fixed concentration of the agonist, or inject M35 alone (to test for agonist activity).
-
Continuously record the fluorescence signal to measure the change in intracellular calcium.
-
Experimental Workflow for a Calcium Mobilization Assay
Caption: General workflow for a cell-based calcium mobilization assay.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apnoke.com [apnoke.com]
- 6. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of tyrosine-tryptophan fluorescence resonance energy transfer in monitoring protein size changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Tryptophan and tyrosine to terbium fluorescence resonance energy transfer as a method to "map" aromatic residues and monitor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for hydrophobic interaction between galanin and the GalR1 galanin receptor and GalR1-mediated ligand internalization: fluorescent probing with a fluorescein-galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. case.edu [case.edu]
- 17. fluorescence-studies-with-tryptophyl-peptides - Ask this paper | Bohrium [bohrium.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. helvia.uco.es [helvia.uco.es]
Best practices for storing and handling Galanin Receptor Ligand M35
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Galanin Receptor Ligand M35. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized M35 should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, -20°C is recommended, where it can remain stable for several years.[1][2] For shorter periods, storage at -20°C for up to one month or at -80°C for up to six months is also suitable.[3][4]
Q2: What is the recommended procedure for reconstituting M35?
A2: Before opening the vial, allow the lyophilized M35 to equilibrate to room temperature in a desiccator to prevent condensation.[1][5] For reconstitution, sterile, high-purity water or a buffer such as PBS or Tris at pH 7 is recommended.[1] If the peptide is difficult to dissolve, sonication or gentle warming (not exceeding 40°C) can be used.[1] For hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with your aqueous buffer, can be effective.[1][4]
Q3: What are the recommended storage conditions for M35 in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form.[2] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5] Stock solutions of M35 are stable for up to one month at -20°C and up to six months at -80°C.[3][4]
Q4: What solvents are compatible with M35?
A4: M35 is soluble in water and DMSO.[1][4][6] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][7]
Troubleshooting Guide
Problem 1: I am observing inconsistent or unexpected results in my cell-based assays.
-
Possible Cause 1: Dual Agonist/Antagonist Activity of M35. M35 exhibits a dual effect on galanin receptors. At low concentrations (e.g., 1 nM), it acts as an antagonist, reversing the inhibitory effect of galanin.[4] However, at higher concentrations (e.g., 15-30 nM), it can act as an agonist, mimicking the effect of galanin.[2][4][8]
Solution: Carefully perform dose-response experiments to determine the optimal concentration for your desired effect (antagonism or agonism). Ensure precise and consistent dilutions.
-
Possible Cause 2: Peptide Degradation. Improper storage or handling can lead to the degradation of M35, resulting in loss of activity.
Solution: Always store lyophilized peptide and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][5] Protect the peptide from light and moisture.
Problem 2: My M35 peptide won't dissolve completely.
-
Possible Cause: Hydrophobicity. While M35 is generally soluble in water, its hydrophobic nature can sometimes make reconstitution difficult.
Solution:
Problem 3: I am seeing high background or non-specific binding in my receptor binding assays.
-
Possible Cause: Suboptimal Assay Conditions. Factors such as buffer composition, pH, and incubation time can all contribute to non-specific binding.
Solution:
-
Optimize your binding buffer. The inclusion of a small amount of a non-ionic detergent (e.g., 0.1% BSA) can help reduce non-specific binding.
-
Ensure the pH of your buffer is optimal for receptor-ligand interaction (typically pH 7.4-7.6).
-
Determine the optimal incubation time and temperature through kinetic experiments to ensure equilibrium is reached without excessive non-specific binding.
-
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Several years | Protect from light and moisture.[1][2] |
| Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[3][4] |
| Stock Solution | -80°C | 6 months | Avoid repeated freeze-thaw cycles.[3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 50 mg/mL | Sonication may be required.[4] |
| DMSO | 100 mg/mL | Sonication may be required.[4] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for galanin receptors using radiolabeled M35.
Materials:
-
HEK293 cells expressing the galanin receptor of interest
-
Radiolabeled M35 (e.g., [¹²⁵I]M35)
-
Unlabeled M35 (for determining non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare cell membranes from HEK293 cells expressing the galanin receptor.
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 25 µL of radiolabeled M35 at a final concentration equal to its Kd.
-
For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled M35 (e.g., 1 µM). For competition, add 25 µL of the test compound at various concentrations.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol outlines the procedure for intracerebroventricular (i.c.v.) injection of M35 in rodents to assess its effects on behavior.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
-
Stereotaxic apparatus
-
Anesthetic
Methodology:
-
Prepare a stock solution of M35 in sterile water or DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline or aCSF. A common in vivo solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][7]
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy to expose the target brain region (e.g., lateral ventricle).
-
Slowly infuse the desired volume of the M35 solution (typically 1-5 µL) into the target region using a Hamilton syringe. A study in male Sprague-Dawley rats used a dose of 6 nM in 10 μL delivered via i.c.v. injection.[4]
-
After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Allow the animal to recover from anesthesia before proceeding with behavioral testing.
-
Monitor the animal for any adverse effects.
Visualizations
Caption: Galanin Receptor Signaling Pathways for GALR1/3 and GALR2.
Caption: General experimental workflow for using Galanin Ligand M35.
References
- 1. genscript.com [genscript.com]
- 2. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies in neuropeptide receptor binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating M3 Muscarinic Receptor Antagonist Effects In Vivo: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the in vivo effects of M3 muscarinic receptor (M3R) antagonists. It offers a comparative analysis with alternative drugs, detailed experimental protocols, and quantitative data to facilitate the design and interpretation of preclinical studies. M3Rs are crucial in mediating smooth muscle contraction and glandular secretion, making them a key target for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COP).
Comparative Analysis of M3R Antagonists
The development of M3R antagonists has focused on improving selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, which is predominant in cardiac tissue. Enhanced selectivity aims to minimize side effects such as tachycardia. This section compares a novel selective M3R antagonist, SVT-40776, with established non-selective and partially selective drugs.
Table 1: Comparative In Vitro Receptor Affinity and In Vivo Potency of M3R Antagonists
| Compound | M3R Affinity (Ki, nmol/L) | M3 vs. M2 Selectivity (fold) | In Vivo Potency (Bladder Contraction Inhibition ED25, µg/kg) | Urinary vs. Cardiac Selectivity (fold) |
| SVT-40776 (Novel Selective) | 0.19 | >100 | 6.97 | 199 |
| Darifenacin (M3 Selective) | 1.0 | 9.3 | 20.91 | 11 |
| Solifenacin (M3 Selective) | 2.2 | 4.9 | 83.64 | 33 |
| Tolterodine (Non-selective) | 2.0 | 1.0 | 118.49 | 2 |
| Atropine (Non-selective) | 0.8 | 1.0 | - | - |
Data compiled from multiple sources.[1][2]
Signaling Pathway and Experimental Workflow
A clear understanding of the M3R signaling pathway and the experimental workflow for in vivo validation is essential for accurate data interpretation.
M3 Muscarinic Receptor Signaling Pathway
M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[3][4][5] Upon activation by acetylcholine (ACh), the Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn mediates cellular responses such as smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway.
In Vivo Validation Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of an M3R antagonist, from animal model selection to data analysis.
Caption: In Vivo M3R Antagonist Validation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols for key experiments in the validation of M3R antagonists.
In Vivo Cystometry in Anesthetized Guinea Pigs
This protocol is used to assess the efficacy of M3R antagonists in inhibiting bladder contractions.[1][2]
-
Animal Preparation: Female guinea pigs are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for infusion of saline and measurement of intravesical pressure. A second catheter is placed in a carotid artery for blood pressure monitoring and in a jugular vein for intravenous drug administration.
-
Induction of Bladder Contractions: The bladder is filled with saline to induce rhythmic, isovolumetric contractions.
-
Drug Administration: The test antagonist, a comparator drug, or a vehicle control is administered intravenously in a cumulative dose-response manner.
-
Data Acquisition: Bladder pressure, heart rate, and blood pressure are continuously recorded.
-
Endpoint: The primary endpoint is the dose-dependent inhibition of the amplitude of spontaneous bladder contractions. The ED25 (the dose required to inhibit contractions by 25%) is calculated.
Pilocarpine-Induced Salivation in Mice
This protocol evaluates the effect of M3R antagonists on glandular secretion, a common side effect.[6]
-
Animal Preparation: Male mice are used.
-
Drug Administration: The M3R antagonist or vehicle is administered orally.
-
Induction of Salivation: At various time points after drug administration, pilocarpine (a muscarinic agonist) is injected intraperitoneally to induce salivation.
-
Data Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a set period. The amount of saliva secreted is determined by the change in weight of the cotton balls.
-
Endpoint: The inhibition of pilocarpine-induced salivation by the antagonist is quantified and compared to the vehicle control group.
Cardiovascular Assessment in Pithed Rats
This model allows for the direct assessment of a drug's effects on the cardiovascular system without reflex autonomic responses.[7]
-
Animal Preparation: Sprague-Dawley rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and down the spinal canal (pithing). The animals are artificially ventilated.
-
Instrumentation: Catheters are placed for intravenous drug administration and for the measurement of blood pressure and heart rate.
-
Agonist Challenge: The muscarinic agonist methacholine is administered to induce a decrease in heart rate (an M2-mediated effect) and a decrease in blood pressure (an M3-mediated effect).
-
Antagonist Administration: The M3R antagonist is administered, and the methacholine dose-response curve is re-determined.
-
Endpoint: The potency of the antagonist at M2 and M3 receptors is determined by the shift in the methacholine dose-response curve for bradycardia and depressor responses, respectively.
Conclusion
The in vivo validation of M3R antagonists requires a multi-faceted approach, incorporating robust experimental models and a clear understanding of the underlying pharmacology. By comparing novel compounds against established drugs using standardized protocols, researchers can effectively characterize their efficacy and selectivity. The data and methodologies presented in this guide serve as a valuable resource for the preclinical development of next-generation M3R antagonists with improved therapeutic profiles.
References
- 1. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
M35 Versus Endogenous Galanin in Neuropathic Pain: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous neuropeptides and their synthetic analogs is critical in the pursuit of novel analgesics. This guide provides a detailed comparison of the endogenous neuropeptide galanin and the synthetic chimeric peptide M35 in the context of neuropathic pain models, supported by experimental data and detailed methodologies.
Galanin, a widely distributed neuropeptide in the central and peripheral nervous systems, has emerged as a significant modulator of nociceptive signaling, particularly in the context of nerve injury.[1][2] Its expression is dramatically upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve damage, suggesting an active role in the response to neuropathic insults.[2][3] However, the effects of galanin are complex, exhibiting both pro- and anti-nociceptive properties that are dependent on the receptor subtype activated, the dose administered, and the underlying pain state.[1][4]
M35, a chimeric peptide composed of galanin(1-13) and bradykinin(2-9), was initially developed as a high-affinity galanin receptor antagonist.[5][6] It has been instrumental in elucidating the physiological functions of the endogenous galanin system.[7] However, subsequent research has revealed that M35 can also exert agonist-like effects, adding a layer of complexity to its pharmacological profile.[5][8] This guide will dissect the available evidence to provide a clear comparison between the actions of endogenous galanin and the effects of the pharmacological tool M35 in preclinical models of neuropathic pain.
Comparative Efficacy and Receptor Engagement
The dual nature of galanin's function in pain modulation is primarily attributed to its interaction with two key receptor subtypes: GalR1 and GalR2.[9] Generally, GalR1 activation is associated with anti-nociceptive (pain-relieving) effects, while GalR2 activation is linked to pro-nociceptive (pain-promoting) outcomes, particularly in naïve animals or at low galanin concentrations.[10][11] In neuropathic pain states, the upregulation of galanin and its receptors leads to a dynamic interplay that ultimately shapes the pain phenotype.
M35 exhibits high affinity for both GalR1 and GalR2, acting as a potent tool to probe the galaninergic system.[12] Its functional effects, however, can vary from antagonism to partial agonism depending on the experimental context and the presence of endogenous galanin.[5]
Table 1: Quantitative Comparison of M35 and Endogenous Galanin Effects in Neuropathic Pain Models
| Parameter | Endogenous Galanin | M35 | Neuropathic Pain Model | Key Findings | Reference |
| Effect on Mechanical Allodynia | Anti-allodynic (via GalR1) | Can induce allodynia in non-allodynic rats; no effect in allodynic rats | Sciatic Nerve Constriction Injury | Intrathecal galanin dose-dependently increases mechanical threshold in allodynic rats. Intrathecal M35 induces a significant mechanical allodynic state in non-allodynic rats, suggesting it blocks a tonic inhibitory effect of endogenous galanin. | [7] |
| Receptor Binding Affinity (Ki) | N/A | GalR1: 0.11 nM (human); GalR2: 2.0 nM (human) | In vitro binding assays | M35 displays high affinity for both GalR1 and GalR2, with a preference for GalR1. | [12] |
| Effect on Nociceptive Thresholds | Biphasic: Low doses can be pro-nociceptive (via GalR2), high doses are anti-nociceptive (via GalR1) | Potentiates flexor reflex facilitation (antagonist action) | Flexor Reflex Model | M35 potentiates the facilitation of the flexor reflex, indicating it blocks an inhibitory galaninergic tone. | [1] |
| Neurite Outgrowth | Promotes neurite outgrowth | Agonistic effect in the absence of galanin; antagonistic in its presence | Cultured Adult Mouse DRG Neurons | M35 enhances neurite outgrowth, but its agonistic activity is masked in the presence of galanin. | [5] |
Signaling Pathways and Mechanisms of Action
The differential effects of galanin are rooted in the distinct signaling cascades initiated by GalR1 and GalR2 activation. Understanding these pathways is crucial for the rational design of galanin-based therapeutics.
-
GalR1 Signaling: As a Gi/o-coupled receptor, GalR1 activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its anti-nociceptive effects.
-
GalR2 Signaling: In contrast, GalR2 is coupled to Gq/11 and Gi/o proteins. Its activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13] This pathway is generally associated with neuronal excitation and pro-nociceptive actions.[4]
The action of M35 is to competitively bind to these receptors, and depending on the cellular context, either block the binding of endogenous galanin (antagonism) or weakly activate the receptor itself (partial agonism).
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the roles of M35 and endogenous galanin in neuropathic pain.
Animal Models of Neuropathic Pain
A commonly used model is the sciatic nerve constriction injury model.
-
Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the ipsilateral hind paw.
-
Assessment of Pain Behavior:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test device. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Drug Administration
-
Intrathecal (i.t.) Injection: For spinal delivery of compounds, a catheter is implanted into the subarachnoid space at the lumbar level of the spinal cord. This allows for the direct administration of galanin, M35, or vehicle to the site of action in the dorsal horn.
Conclusion
The comparison between endogenous galanin and the synthetic peptide M35 in neuropathic pain models reveals a complex and context-dependent interplay. Endogenous galanin, through its upregulation after nerve injury, appears to play a predominantly inhibitory role in established neuropathic pain, mediated by GalR1.[1][14] This is supported by the observation that blocking this endogenous tone with M35 can induce a pain-like state in non-allodynic animals.[7]
However, the dualistic nature of galanin signaling, with GalR2 activation leading to pro-nociceptive effects, highlights the challenges in developing galanin-based therapies.[10][11] M35, while a valuable experimental tool, also demonstrates a complex pharmacology with both antagonist and partial agonist properties.[5] Its utility lies in its ability to probe the function of the endogenous galanin system, but its own intrinsic activity must be considered when interpreting results.
For drug development professionals, the key takeaway is that selective targeting of GalR1 may offer a promising therapeutic strategy for neuropathic pain. The development of pure GalR1 agonists, devoid of GalR2 activity, could harness the anti-nociceptive potential of the galanin system while avoiding the pro-nociceptive effects. The studies utilizing M35 have been instrumental in paving the way for this more targeted approach to treating a debilitating chronic pain condition.
References
- 1. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat | PLOS One [journals.plos.org]
- 3. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 14. Galanin plays a role in antinociception via binding to galanin receptors in the nucleus accumbens of rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
M35 vs. M15: A Comparative Guide to Galanin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chimeric peptides M35 and M15 in their selectivity for galanin receptor subtypes (GalR1, GalR2, and GalR3). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific studies.
Overview of M35 and M15
M35 and M15 are widely used synthetic chimeric peptides that act as ligands at galanin receptors. M35 is a chimera of galanin(1-13) and bradykinin(2-9) amide, while M15 (also known as galantide) is a chimera of galanin(1-13) and substance P(5-11) amide.[1][2] Both were developed as tools to study the physiological roles of galanin and its receptors. While both are known to be high-affinity galanin receptor ligands, their selectivity profiles across the three receptor subtypes are not fully characterized in a single comparative study.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of M35 and M15 for human and rat galanin receptor subtypes. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Ligand | Receptor Subtype | Species | Affinity (Ki/IC50/Kd) | Reference |
| M35 | GalR1 | Human | Ki: 0.11 nM | [3][4] |
| GalR2 | Human | Ki: 2.0 nM | [3][4] | |
| GalR3 | - | Data not available | - | |
| Galanin Receptor (general) | - | Kd: 0.1 nM | [3] | |
| Galanin Binding Sites (two sites) | Rat (Rin m 5F cells) | Kd: 0.3 ± 0.1 nM and 0.52 ± 0.03 µM | [5] | |
| M15 | Galanin Binding Sites | Rat (brain) | IC50: ~0.1 nM | [6] |
| GalR2 (pituitary) | Rat | IC50: > 10 µM | [7][8] | |
| GalR1 | - | Data not available in a comparative study | - | |
| GalR3 | - | Data not available in a comparative study | - |
Note: Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate higher affinity. The lack of comprehensive, comparative data for M15 across all three receptor subtypes from a single study is a notable gap in the current literature.
Selectivity Profile
Based on the available data, M35 demonstrates a clear preference for the GalR1 subtype over the GalR2 subtype in humans, with an approximately 18-fold higher affinity for GalR1.[3][4] Its affinity for GalR3 has not been reported in the reviewed literature.
The selectivity profile of M15 is less defined. While it exhibits high affinity for galanin binding sites in the rat brain, where all three receptor subtypes are present, it shows significantly lower affinity for the GalR2 receptor in the rat anterior pituitary.[6][7][8] This suggests that M15 may discriminate between galanin receptor subtypes, but a complete picture of its selectivity for GalR1 and GalR3 is not available from direct comparative studies. One study suggests that both M15 and M35 recognize two classes of galanin binding sites in rat striatal membranes.
Experimental Methodologies
The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below is a generalized protocol for such an assay, which is a standard method in pharmacology for characterizing ligand-receptor interactions.
Radioligand Binding Assay Protocol
This protocol describes a typical competitive binding assay used to determine the affinity of an unlabeled ligand (like M35 or M15) by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the galanin receptor subtype of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed concentration of the radiolabeled ligand (e.g., [125I]galanin).
-
A range of concentrations of the unlabeled competitor ligand (M35 or M15).
-
The prepared cell membranes.
-
-
The plate is incubated for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a gamma counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathways of galanin receptors and a typical workflow for a competitive radioligand binding assay.
Caption: General signaling pathways of galanin receptor subtypes.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The chimeric peptide M35 displays a clear selectivity for the GalR1 subtype over GalR2. In contrast, the selectivity profile of M15 across all three galanin receptor subtypes is not as well-defined in the existing literature. While M15 is a high-affinity ligand for galanin receptors in the brain, its significantly lower affinity for a specific GalR2 subtype suggests it may also possess a unique selectivity profile that warrants further investigation. The choice between M35 and M15 will, therefore, depend on the specific research question and the galanin receptor subtypes of interest. Further studies are needed to fully elucidate the binding affinities of both M35 and M15 at all three galanin receptor subtypes in a comparative manner to provide a more complete understanding of their selectivity.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of M35: A Comparative Guide to Binding Data and Functional Assays
For researchers, scientists, and drug development professionals, understanding the molecular interactions of viral proteins is paramount for developing effective antiviral therapies. This guide provides a comprehensive comparison of the binding data for the murine cytomegalomegalovirus (MCMV) M35 protein with key functional assays that validate its role as a potent antagonist of the host's innate immune response.
The M35 protein, a tegument protein delivered into the host cell upon viral entry, plays a crucial role in dampening the type I interferon (IFN) response, a critical first line of defense against viral infections.[1][2][3] This guide will delve into the experimental evidence demonstrating M35's direct interaction with host cell DNA and how this binding translates into the functional suppression of antiviral gene expression.
Quantitative Data Summary
The following tables summarize the key findings from various assays, providing a clear comparison of M35's effects on different aspects of the innate immune signaling pathway.
Table 1: M35 Binding Characteristics
| Binding Assay | Target | Key Finding | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Interferon-β (IFN-β) Enhancer DNA | Purified M35 protein directly and specifically binds to the Ifnb1 regulatory DNA element.[1][3][4] | [1][3][4] |
| Chromatin Immunoprecipitation (ChIP) | Ifnb1 Promoter | Presence of M35 leads to reduced binding of the transcription factor IRF3 to the host Ifnb1 promoter in infected cells.[1][3] | [1][3] |
Table 2: Functional Consequences of M35 Binding
| Functional Assay | Metric | Effect of M35 | Reference |
| IFN-β Promoter Luciferase Reporter Assay | Luciferase Activity | Strong inhibition of IFN-β promoter induction following activation of both RNA and DNA cytoplasmic pattern recognition receptors (PRRs).[2][4][5] | [2][4][5] |
| RNA Sequencing (SLAM-seq) | IRF3-dependent gene expression | Broad downregulation of basal and infection-induced expression of IRF3-responsive genes.[1][3] | [1][3] |
| Cytokine Secretion Assay (ELISA) | TNFα Secretion | Reduced secretion of the pro-inflammatory cytokine TNFα upon TLR stimulation.[5] | [5] |
| Viral Replication Assay | Viral Titer | Requirement of M35 for efficient MCMV replication is abolished in the absence of the type I IFN receptor (IFNAR), highlighting its role in counteracting the IFN response.[2] | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of M35 and the experimental approaches used to study it, the following diagrams are provided.
References
- 1. The Cytomegalovirus M35 Protein Directly Binds to the Interferon-β Enhancer and Modulates Transcription of Ifnb1 and Other IRF3-Driven Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The murine cytomegalovirus M35 protein antagonizes type I IFN induction downstream of pattern recognition receptors by targeting NF-κB mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytomegalovirus M35 Protein Directly Binds to the Interferon-β Enhancer and Modulates Transcription of Ifnb1 and Other IRF3-Driven Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The murine cytomegalovirus M35 protein antagonizes type I IFN induction downstream of pattern recognition receptors by targeting NF-κB mediated transcription | PLOS Pathogens [journals.plos.org]
A Comparative Analysis of M35 and GALP in Galanin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant ligands for the galanin receptors: the endogenous neuropeptide Galanin-Like Peptide (GALP) and the synthetic chimeric peptide M35. Understanding the distinct ways these molecules interact with and activate the galanin receptor subtypes (GalR1, GalR2, and GalR3) is crucial for research into the physiological roles of the galaninergic system and for the development of targeted therapeutics.
Ligand Overview
Galanin-Like Peptide (GALP) is a 60-amino acid neuropeptide predominantly expressed in the hypothalamus and posterior pituitary. It is recognized as an endogenous ligand for the three galanin receptor subtypes and plays a role in regulating energy homeostasis and reproduction.[1] Its expression is modulated by metabolic hormones such as leptin and insulin.[1][2]
M35 is a synthetic chimeric peptide constructed from galanin(1-13) and bradykinin(2-9)amide.[3][4] It is a high-affinity ligand for galanin receptors and exhibits complex pharmacology, acting as both an antagonist and an agonist depending on its concentration and the specific receptor subtype.[4][5][6]
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of M35 and GALP for the different galanin receptor subtypes have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that the data for M35 and GALP are derived from separate studies, and direct side-by-side comparisons under identical experimental conditions are limited.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| M35 | Human GalR1 | 0.11 nM | Human | [5] |
| Human GalR2 | 2.0 nM | Human | [5] | |
| M35 | Galanin Receptor | 0.3 ± 0.1 nM (High affinity site) | Rat | [4] |
| (Displacement of [125I]galanin) | 0.52 ± 0.03 µM (Low affinity site) | |||
| GALP | GalR2 vs. GalR1 | ~20-fold higher affinity for GalR2 | Porcine | [7] |
| GALP | GalR3 vs. GalR2 | ~3-fold higher affinity for GalR3 | Human | [7] |
Table 1: Comparative Binding Affinities of M35 and GALP for Galanin Receptors.
Receptor Activation and Signaling Pathways
M35 and GALP elicit distinct downstream signaling events upon binding to the galanin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways associated with each receptor subtype are well-established.
-
GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GalR2: This receptor predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8]
M35: A Mixed Agonist/Antagonist
M35 displays a fascinating concentration-dependent dual functionality, particularly at Gi/o-coupled receptors.
-
At low concentrations (e.g., 1 nM), M35 acts as an antagonist , reversing the inhibitory effect of galanin on forskolin-stimulated cAMP production.[5][6]
-
At higher concentrations (e.g., 15-30 nM), M35 behaves as an agonist , directly inhibiting cAMP production.[5][6]
GALP: An Agonist
GALP is consistently reported to be an agonist at all three galanin receptors, initiating the canonical signaling cascade associated with each subtype.[7]
Below are diagrams illustrating the primary signaling pathways activated by galanin receptors.
Caption: Canonical G-protein signaling pathways for galanin receptors.
Experimental Protocols
The characterization of M35 and GALP activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like M35 or GALP) by measuring its ability to displace a radiolabeled ligand (e.g., [125I]galanin) from the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the galanin receptor subtype of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand ([125I]galanin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (M35 or GALP).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay (for Gi/o-coupled receptors)
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like GalR1 and GalR3, agonists inhibit cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the Gi/o-coupled galanin receptor (GalR1 or GalR3) are cultured in appropriate multi-well plates.
-
Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Ligand Addition: The cells are then incubated with varying concentrations of the test ligand (M35 or GALP).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF). In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the ligand to determine the IC50 (for agonists) or the effect of an antagonist on the agonist's response.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Validating the Specificity of M35 as a Galanin Receptor Ligand Using GalR Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the galanin receptor ligand M35 with alternative compounds, focusing on its specificity for the galanin receptor subtypes GalR1, GalR2, and GalR3. We present supporting experimental data on binding affinities and outline a detailed experimental protocol for validating the specificity of M35 using GalR knockout mouse models.
M35: A High-Affinity Galanin Receptor Ligand with Complex Pharmacology
M35, a chimeric peptide of galanin(1-13)-bradykinin(2-9)amide, is a potent ligand for galanin receptors.[1][2][3] However, its pharmacological profile is complex, exhibiting both antagonistic and agonistic properties depending on the biological context.[1][4] In models such as the rat spinal cord and hippocampus, M35 acts as a galanin receptor antagonist. Conversely, in Rin m 5F insulinoma cells, it displays a dual effect, acting as an antagonist at low concentrations and an agonist at higher concentrations.[1] This highlights the critical need for rigorous specificity validation.
Comparative Analysis of Galanin Receptor Ligands
To objectively assess the specificity of M35, it is essential to compare its binding affinity for the three galanin receptor subtypes (GalR1, GalR2, and GalR3) with that of other available ligands. The following table summarizes the reported binding affinities (Ki in nM) for M35 and a selection of alternative, more subtype-selective compounds. A lower Ki value indicates a higher binding affinity.
| Ligand | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) | Primary Activity | Reference(s) |
| M35 | 0.11 | 2.0 | Lower affinity reported, specific Ki not found | Antagonist/Agonist | [1][2][3] |
| M617 | Data not found | Data not found | Data not found | GalR1-selective agonist | [5] |
| galanin(2-11) | Data not found | Data not found | Data not found | GalR2-selective agonist | [5] |
| SNAP-37889 | >10,000 | >10,000 | ~17 | GalR3-selective antagonist | [6] |
Validating M35 Specificity: An Experimental Workflow Using GalR Knockout Models
The definitive method for validating the in vivo and ex vivo specificity of a ligand like M35 is to use knockout (KO) animal models that lack one or more of the target receptors. The absence of a biological response or binding in a specific GalR KO model provides strong evidence that the ligand's effect is mediated through that particular receptor.
Below is a detailed experimental protocol for validating the specificity of M35 using brain tissue from wild-type, GalR1 KO, GalR2 KO, and GalR3 KO mice. This protocol is adapted from established methodologies for GPCR ligand binding studies in knockout models.
Experimental Protocol: In Situ Radioligand Binding and Autoradiography
Objective: To determine the specific binding of radiolabeled M35 to GalR1, GalR2, and GalR3 in mouse brain tissue.
Materials:
-
Wild-type (WT) mice
-
GalR1 knockout (KO) mice
-
GalR2 knockout (KO) mice
-
GalR3 knockout (KO) mice
-
Radiolabeled M35 (e.g., [¹²⁵I]M35)
-
Unlabeled M35
-
Cryostat
-
Microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Washing buffer (e.g., cold incubation buffer)
-
Phosphor imaging screens or autoradiography film
-
Imaging system (e.g., phosphor imager or densitometer)
Procedure:
-
Tissue Preparation:
-
Sacrifice mice according to approved animal welfare protocols.
-
Rapidly dissect the brains and freeze them in isopentane cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) and thaw-mount them onto charged microscope slides.
-
Store slides at -80°C.
-
-
Radioligand Binding Assay:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 15-30 minutes to rehydrate the tissue.
-
Incubate the slides with a specific concentration of radiolabeled M35 (determined from saturation binding experiments) in fresh incubation buffer.
-
For determination of non-specific binding, incubate a parallel set of slides in the same concentration of radiolabeled M35 plus a high concentration of unlabeled M35 (e.g., 1 µM).
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
-
Washing:
-
After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Perform multiple short washes (e.g., 3 x 5 minutes).
-
Briefly dip the slides in ice-cold distilled water to remove buffer salts.
-
-
Autoradiography:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Expose for an appropriate duration (determined by the specific activity of the radioligand and receptor density).
-
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging screens using a phosphor imager or develop the autoradiography film.
-
Quantify the optical density of the autoradiographic images in specific brain regions known to express GalR subtypes using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region in each animal group (WT, GalR1 KO, GalR2 KO, GalR3 KO).
-
Expected Results and Interpretation:
-
If M35 is specific for GalR1: Significant specific binding of [¹²⁵I]M35 will be observed in the brains of WT, GalR2 KO, and GalR3 KO mice, but will be absent or significantly reduced in the brains of GalR1 KO mice.
-
If M35 binds to multiple GalR subtypes: The reduction in specific binding in each KO model will correspond to the contribution of that receptor subtype to the total binding in a particular brain region. For example, if a brain region expresses both GalR1 and GalR2, a reduction in binding would be expected in both GalR1 KO and GalR2 KO mice compared to WT.
-
If M35 has off-target binding: Significant residual specific binding in a triple GalR1/GalR2/GalR3 knockout model (if available) would indicate binding to other, non-galanin receptors.
The following diagram illustrates the experimental workflow for validating M35 specificity.
Galanin Receptor Signaling Pathways
Understanding the downstream signaling pathways of the galanin receptors is crucial for interpreting the functional consequences of M35 binding. The three GalR subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GalR2: This receptor predominantly couples to Gq/11 G proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC).
The following diagrams illustrate the canonical signaling pathways for each galanin receptor subtype.
Conclusion
M35 is a valuable pharmacological tool for studying the galaninergic system. However, its complex agonist/antagonist profile and potential for interacting with multiple GalR subtypes necessitate careful validation of its specificity for any given experimental system. The use of GalR knockout models, as outlined in this guide, provides the most robust approach to definitively determine the receptor(s) through which M35 exerts its effects. By comparing the binding and functional activity of M35 in wild-type versus knockout animals, researchers can confidently interpret their findings and advance our understanding of galanin receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. M35 CAS#: 142846-71-7 [amp.chemicalbook.com]
- 4. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M35 and SNAP-37889 for Galanin Receptor 3 (GalR3) Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of two common modulators of the Galanin Receptor 3 (GalR3): the peptide ligand M35 and the small molecule antagonist SNAP-37889. This document is intended to assist researchers in selecting the appropriate compound for their experimental needs by presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of M35 and SNAP-37889 with a focus on their interaction with GalR3.
| Parameter | M35 | SNAP-37889 |
| Compound Type | Chimeric Peptide (galanin(1-13)-bradykinin(2-9)amide) | Small Molecule (1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one) |
| Galanin Receptor 3 (GalR3) Affinity | Data not available in the reviewed literature. Described as a high-affinity galanin receptor ligand. | Ki = 17.44 ± 0.01 nM (for human GalR3)[1] |
| Galanin Receptor 1 (GalR1) Affinity | Ki = 0.11 nM (for human GalR1) | Ki > 10,000 nM [1] |
| Galanin Receptor 2 (GalR2) Affinity | Ki = 2.0 nM (for human GalR2) | Ki > 10,000 nM [1] |
| Functional Activity at GalR3 | Mixed agonist/antagonist profile at galanin receptors. Acts as an antagonist at low concentrations and an agonist at higher concentrations.[2] Specific functional data at GalR3 is limited. | Competitive Antagonist (pKb = 7.54, Kb = 29 nM)[1] |
| Selectivity for GalR3 | Non-selective for galanin receptor subtypes. | Highly selective for GalR3 over GalR1 and GalR2.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate experimental design and replication.
Radioligand Binding Assay for SNAP-37889
This protocol is used to determine the binding affinity (Ki) of compounds for the galanin receptors.
-
Cell Preparation: Membranes are prepared from LMTK- cells transiently transfected with the human GalR1, GalR2, or GalR3 receptor.
-
Radioligand: [¹²⁵I]-porcine galanin is used as the radiolabeled ligand.
-
Assay Buffer: 25 mM HEPES buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [¹²⁵I]-porcine galanin (typically 0.1-0.2 nM).
-
Increasing concentrations of the test compound (e.g., SNAP-37889) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Inhibition for SNAP-37889
This assay is used to determine the functional antagonism of compounds at GalR3.
-
Cell Line: HEK-293 cells are transiently co-transfected with the human GalR3 receptor and a G-protein alpha subunit (e.g., Gαi) to enhance the signal.
-
Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Transfected cells are pre-incubated with the test antagonist (e.g., SNAP-37889) at various concentrations.
-
Galanin is then added at various concentrations to stimulate the GalR3 receptor.
-
Forskolin is added to stimulate adenylyl cyclase.
-
The cells are incubated for a specific time to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of galanin for the inhibition of forskolin-stimulated cAMP accumulation is measured. The Schild regression analysis is used to determine the pA₂ or Kb value, which represents the affinity of the antagonist for the receptor in a functional context.
Mandatory Visualizations
GalR3 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Galanin Receptor 3. GalR3 couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GalR3 signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay used to determine the affinity of a compound for a receptor.
Caption: Radioligand binding assay workflow.
References
A Comparative Guide to the Efficacy of M35 Versus Novel Non-Peptide Galanin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based galanin antagonist M35 with novel non-peptide galanin antagonists, focusing on their efficacy as demonstrated by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on the galanin system and its role in various physiological and pathological processes.
Executive Summary
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. Modulation of galanin signaling is a promising therapeutic strategy for a range of disorders, including pain, depression, anxiety, and pancreatitis. This guide compares the well-established, non-selective peptide antagonist M35 with newer, receptor-selective, non-peptide antagonists, namely SNAP 37889 and SNAP 398299.
M35 is a chimeric peptide that acts as a high-affinity ligand for galanin receptors, exhibiting complex pharmacology with both antagonist and partial agonist properties, primarily at GalR1 and GalR2.[1][2] In contrast, SNAP 37889 and SNAP 398299 are small-molecule, non-peptide antagonists that are highly selective for the GalR3 subtype.[3][4] This fundamental difference in receptor selectivity is a critical factor in their distinct biological effects. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed choice of antagonist for specific research applications.
Data Presentation: Quantitative Comparison of Galanin Antagonists
The following tables summarize the binding affinities and in vivo efficacy of M35 and the novel non-peptide antagonists.
Table 1: Comparative Binding Affinities (Ki values)
| Compound | Type | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) |
| M35 | Peptide Chimera | 0.11[5] | 2.0[5] | - |
| SNAP 37889 | Non-peptide | >10,000[3] | >10,000[3] | 17.44[6] |
| SNAP 398299 | Non-peptide | >1,000[3] | >1,000[3] | 5.33[3] |
Table 2: Summary of In Vivo Efficacy
| Compound | Therapeutic Area | Animal Model | Key Findings |
| M35 | Depression | Forced Swim Test (Rat) | Produces an antidepressant-like effect when administered alone (intracerebroventricularly).[7] |
| Pain | Neuropathic Pain Model (Rat) | Intrathecal injection did not significantly alter mechanical threshold in allodynic rats. | |
| Pancreatitis | Cerulein-Induced Acute Pancreatitis (Mouse) | Ameliorated the severity of acute pancreatitis. | |
| SNAP 37889 | Anxiety & Depression | Social Interaction Test, Vogel Test, Forced Swim Test (Rat) | Exhibited acute and chronic anxiolytic and antidepressant-like effects.[3][8] |
| Alcohol Dependence | Operant Responding (Rat) | Reduced operant responding for ethanol.[9] | |
| SNAP 398299 | Anxiety & Depression | Social Interaction Test (Rat) | Demonstrated anxiolytic-like effects.[4] |
| Neurological Function | Dorsal Raphe Nucleus Electrophysiology (Rat) | Partially reversed galanin-evoked inhibition of neuronal firing.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
This protocol is a generalized procedure for determining the binding affinity of a ligand for its receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific galanin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines expressing a single subtype of galanin receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin).
-
Test compounds (M35, SNAP 37889, SNAP 398299).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled galanin and varying concentrations of the test compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition binding curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
This protocol outlines a common functional assay to determine the antagonist activity of a compound at Gαi-coupled receptors like the galanin receptors.
Objective: To assess the ability of a test compound to block galanin-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
A cell line expressing the galanin receptor of interest (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Galanin.
-
Test compounds (M35, SNAP 37889, SNAP 398299).
-
cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of galanin in the presence of forsklin. Forskolin is used to increase basal cAMP levels, allowing for a measurable inhibition by the Gαi-coupled galanin receptor.
-
Incubate for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the potency of the antagonist in blocking the galanin-induced effect.
In Vivo Microdialysis for Acetylcholine Release
This protocol describes a method to measure the effect of galanin antagonists on neurotransmitter release in the brain of a living animal.
Objective: To determine the effect of M35 on basal and galanin-evoked acetylcholine release in the striatum.
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Galanin and M35.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a microdialysis probe into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of acetylcholine release.
-
Administer galanin through the microdialysis probe to evoke acetylcholine release.
-
In a separate group of animals, co-perfuse M35 with galanin to assess its antagonistic effect.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC.
Mandatory Visualizations
Galanin Receptor Signaling Pathways
Caption: Simplified signaling pathways of galanin receptors.
Experimental Workflow for Galanin Antagonist Evaluation
Caption: General experimental workflow for galanin antagonist evaluation.
Discussion and Conclusion
The choice between M35 and novel non-peptide galanin antagonists is highly dependent on the specific research question and the galanin receptor subtype of interest.
M35 remains a valuable tool for studying the overall effects of galanin receptor blockade, particularly when the involvement of GalR1 and GalR2 is suspected. Its dual agonist/antagonist properties, however, necessitate careful interpretation of experimental results.[1] For instance, at low concentrations, M35 can reverse the inhibitory effect of galanin on cAMP production, while at higher concentrations, it can act as an agonist.[5]
SNAP 37889 and SNAP 398299 offer high selectivity for GalR3, making them ideal for dissecting the specific roles of this receptor subtype.[3][4] Their non-peptide nature also provides them with better pharmacokinetic properties, including the ability to cross the blood-brain barrier after systemic administration, which is a significant advantage for in vivo studies of central nervous system disorders.[7] The antidepressant and anxiolytic-like effects of these compounds highlight the potential of targeting GalR3 for the treatment of mood disorders.[8]
References
- 1. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The galanin-3 receptor antagonist, SNAP 37889, reduces operant responding for ethanol in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Galanin Receptor Ligand M35: A Comprehensive Guide
Researchers and drug development professionals handling Galanin Receptor Ligand M35 are tasked not only with pioneering discoveries but also with ensuring the safe and environmentally responsible management of laboratory materials. This guide provides essential safety and logistical information for the proper disposal of M35, adhering to best practices in laboratory safety and chemical handling.
Core Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for pure this compound is not universally available, general safety precautions for peptide ligands should be strictly followed. The available safety information for products containing M35 indicates that it is stable under recommended storage conditions and should be kept away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE): When handling M35, especially in powdered form, appropriate PPE is crucial to minimize exposure. This includes:
-
Splash goggles or safety glasses
-
Lab coat or full suit
-
Dust respirator
-
Chemical-resistant gloves
-
Boots[1]
Engineering Controls: To control airborne levels of the substance, it is recommended to use process enclosures or local exhaust ventilation. If operations generate dust, fume, or mist, ventilation should be used to keep exposure below recommended limits.[1]
Hygiene Measures: Standard laboratory hygiene practices are essential. Always wash hands thoroughly after handling M35 and before eating, smoking, or using the lavatory.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources. This information is critical for understanding the ligand's properties for both experimental and disposal purposes.
| Property | Value | Source |
| Binding Affinity (Kd) | 0.1 nM | [2] |
| Inhibitory Constant (Ki) for human GalR1 | 0.11 nM | [2][3] |
| Inhibitory Constant (Ki) for human GalR2 | 2.0 nM | [2][3] |
| Molecular Weight | 2233.6 g/mol | [3] |
| Solubility in Water | 50 mg/mL (requires sonication) | [3] |
| Solubility in DMSO | 100 mg/mL (requires sonication) | [3] |
| Recommended Storage (Dry Peptide) | -20°C for long-term storage | [4] |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Disposal Procedures: A Step-by-Step Approach
The cardinal rule for the disposal of any chemical, including M35, is to adhere to federal, state, and local environmental control regulations.[1] The following steps provide a general framework for the proper disposal of M35.
Step 1: Risk Assessment Before disposal, a thorough risk assessment should be conducted. Although M35 itself and its degradation products are not classified as toxic, it is prudent to handle it with care.[1] Consider the following:
-
Quantity: Small, incidental amounts (e.g., from cleaning spills) may be handled differently than bulk quantities.
-
Concentration: Dilute solutions pose a lower risk than concentrated stock solutions.
-
Form: Solid (lyophilized powder) or liquid (solubilized).
-
Contaminants: Has the M35 been mixed with other hazardous chemicals?
Step 2: Deactivation (Optional, based on risk assessment) For many peptides, chemical deactivation can reduce potential biological activity before disposal. A common method for peptide degradation is hydrolysis.
-
Acidic or Basic Hydrolysis: Treatment with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) can break the peptide bonds. The resulting solution should then be neutralized before further disposal. This should be done with caution and appropriate PPE.
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect unused M35 powder, contaminated vials, and PPE into a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect M35 solutions in a labeled, sealed, and appropriate chemical waste container. Do not mix with other incompatible waste streams.
Step 4: Final Disposal
-
Consult your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific instructions based on your institution's policies and local regulations.
-
Licensed Waste Disposal Contractor: Your institution will have a contract with a licensed company for the pickup and disposal of chemical waste.
Visualizing Key Processes
To aid in understanding the context of M35's use and disposal, the following diagrams illustrate the relevant biological pathway and a logical workflow for disposal.
Caption: Simplified Galanin Receptor Signaling Pathway.
Caption: Logical Workflow for M35 Disposal.
By following these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling Galanin Receptor Ligand M35
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Galanin Receptor Ligand M35. It outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods to ensure a safe laboratory environment.
Immediate Safety Information
Conflicting information exists regarding the hazard classification of this compound. One safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states it is not a hazardous substance.[1] Given this discrepancy, it is imperative to handle M35 with a high degree of caution and adhere to the more stringent safety protocols outlined below.
Personal Protective Equipment (PPE)
When handling M35, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Body Protection | Impervious clothing. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the lyophilized powder to avoid inhalation of dust or aerosols. |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Protocols
-
Ventilation: Always work in a well-ventilated area with an appropriate exhaust system to minimize inhalation exposure.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes and skin, as well as inhalation of dust or aerosols.[1][2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
-
Preparation of Solutions:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to avoid moisture absorption.[3][4]
-
For peptides containing amino acids prone to oxidation (like Cys, Met, or Trp), use oxygen-free solvents.[3]
-
Test solubility with a small amount of the product first.[3] If insoluble in water, dimethyl sulfoxide (DMSO) can be used.[3] Dissolve the peptide in a minimal amount of 50% (v/v) DMSO/water mixture and then dilute to the desired concentration.[3]
-
Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Several years | Store away from bright light and moisture.[3][4][5] For extended long-term storage, -80°C is recommended.[6] |
| In Solvent | -80°C | Up to 6 months | Keep in a tightly sealed container, away from moisture.[6] |
| -20°C | Up to 1 month | Keep in a tightly sealed container, away from moisture.[6] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use vials upon receipt.[3][5]
Physicochemical and Biological Data
| Property | Value |
| Molecular Formula | C107H153N27O26[2] |
| Molecular Weight | 2233.60 g/mol [2] |
| Appearance | White to off-white solid[7] |
| Purity | >98.0% |
| Solubility | DMSO: 90 mg/mL, Water: 50 mg/mL[8] |
| Receptor Binding Affinity | Value |
| Kd | 0.1 nM[6][8] |
| Ki (human GalR1) | 0.11 nM[6][9] |
| Ki (human GalR2) | 2.0 nM[6][9] |
Experimental Protocols
In Vitro: Inhibition of Forskolin-Stimulated cAMP Production
This compound exhibits a dual effect on cAMP production in Rin m 5F cells.[1][10]
-
Antagonist Activity: At low concentrations (e.g., 1 nM), M35 can reverse the inhibitory effect of galanin (10 nM) on forskolin-stimulated cAMP production.[1][11]
-
Agonist Activity: At higher concentrations (15 nM and 30 nM), M35 acts as a galanin receptor agonist, inhibiting forskolin-stimulated cAMP production.[1][11]
In Vivo: Animal Studies
-
Administration: For in vivo studies in rats, M35 has been administered via intracerebroventricular (i.c.v.) injection.[6]
-
Dosage Example: A dose of 6 nM in 10 μL has been used to study its effects on learning and memory in male Sprague-Dawley rats.[6]
-
Solution Preparation for In Vivo Use: A common vehicle for in vivo administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in this vehicle is ≥ 2.5 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1][11]
Galanin Receptor Signaling Pathway
Galanin receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of galanin. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, GalR2 mainly signals through Gq/11 proteins, which activates phospholipase C and leads to an increase in intracellular calcium.
Caption: Galanin receptor signaling pathways.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for chemical waste disposal.
-
Environmental Precautions: Avoid releasing the substance into the environment.[1] Due to its potential toxicity to aquatic life, prevent it from entering drains, water courses, or the soil.[1] Collect any spillage to prevent environmental contamination.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abbiotec.com [abbiotec.com]
- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
